Fmoc-Asp(OtBu)-OSu
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O8/c1-27(2,3)36-24(32)14-21(25(33)37-29-22(30)12-13-23(29)31)28-26(34)35-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,34)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCFRTKCROFJLW-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447059 | |
| Record name | Fmoc-Asp(OtBu)-OSu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78553-23-8 | |
| Record name | Fmoc-Asp(OtBu)-OSu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-Asp(OtBu)-OSu: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the chemical properties, structure, and applications of Fmoc-Asp(OtBu)-OSu, a key building block in peptide synthesis.
Fmoc-L-Asp(OtBu)-OSu, or Nα-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-tert-butyl ester N-hydroxysuccinimide ester, is a widely utilized amino acid derivative in solid-phase peptide synthesis (SPPS). Its structure incorporates three key features: the Fmoc protecting group for the α-amino group, a tert-butyl (OtBu) protecting group for the side-chain carboxyl group of aspartic acid, and an N-hydroxysuccinimide (OSu) ester for the α-carboxyl group, which facilitates efficient peptide bond formation. This combination of protecting groups allows for its seamless integration into the orthogonal Fmoc/tBu synthesis strategy, which is favored for its mild deprotection conditions.[1][2]
Core Chemical Properties and Structure
This compound is a white solid with a molecular formula of C₂₇H₂₈N₂O₈ and a molecular weight of 508.52 g/mol . Its chemical structure is defined by the presence of the fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile; the tert-butyl (OtBu) ester, which is acid-labile; and the N-hydroxysuccinimide (OSu) ester, a reactive group for amide bond formation.
Chemical Structure
Molecular Formula: C₂₇H₂₈N₂O₈
SMILES String: CC(C)(C)OC(=O)C--INVALID-LINK--C(=O)ON4C(=O)CCC4=O
InChI Key: OCCFRTKCROFJLW-NRFANRHFSA-N
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 508.52 g/mol | |
| Melting Point | 128-132 °C | |
| Appearance | White powder | |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) | |
| Optical Activity | [α]20/D −31±1°, c = 1% in DMF | |
| Storage Temperature | -20°C |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone reagent for the incorporation of aspartic acid residues into synthetic peptides. The Fmoc group provides temporary protection of the N-terminus, which can be removed under mild basic conditions, typically with a solution of piperidine in DMF. The acid-labile OtBu group on the side chain prevents side reactions during peptide elongation and is removed during the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA).
The OSu ester is a pre-activated form of the carboxylic acid, allowing for direct and efficient coupling to the free amino group of the growing peptide chain on the solid support without the need for additional coupling reagents. This can simplify the synthesis protocol and minimize side reactions.
Experimental Protocol: Standard Coupling of this compound in SPPS
This protocol outlines a general procedure for the incorporation of an this compound residue into a peptide sequence using manual solid-phase peptide synthesis.
1. Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) that has a free amino group.
-
Swell the resin in DMF for at least 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
3. Coupling of this compound:
-
Dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in DMF.
-
Add the solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored using a colorimetric test such as the Kaiser test.
4. Washing:
-
After the coupling is complete, wash the resin extensively with DMF to remove any unreacted reagents.
5. Repetition:
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
6. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu group) by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
Aspartimide Formation: A Critical Side Reaction
A significant challenge during the synthesis of peptides containing aspartic acid is the formation of a succinimide ring, known as an aspartimide. This side reaction is promoted by the basic conditions used for Fmoc deprotection and can lead to the formation of β-aspartyl peptides and racemization of the aspartic acid residue. The use of the bulky OtBu protecting group on the side chain can help to sterically hinder this cyclization, but it does not eliminate it completely. Careful control of deprotection times and the use of additives to the piperidine solution can help to minimize this side reaction.
Case Study: Synthesis of RGD Peptides for Integrin Targeting
A prominent application of this compound is in the synthesis of peptides containing the Arg-Gly-Asp (RGD) sequence. The RGD motif is a key recognition site for integrins, a family of cell surface receptors that mediate cell adhesion to the extracellular matrix.
RGD-containing peptides can act as antagonists to integrin-ligand interactions and have been extensively studied for their potential in cancer therapy, as they can inhibit processes such as tumor growth, angiogenesis, and metastasis.
Integrin Signaling Pathway upon RGD Peptide Binding
The binding of an RGD peptide to an integrin receptor can trigger a cascade of intracellular signaling events. This process, known as outside-in signaling, can influence cell behavior, including proliferation, survival, and migration. A simplified representation of this signaling pathway is depicted below.
Caption: Simplified RGD-Integrin signaling pathway.
Experimental Workflow for SPPS and Biological Evaluation
The synthesis and subsequent biological testing of a peptide like an RGD analogue involves a multi-step workflow. This process begins with the chemical synthesis of the peptide on a solid support and culminates in the assessment of its biological activity in cellular assays.
Caption: General workflow for SPPS and biological evaluation.
References
Technical Guide: Fmoc-Asp(OtBu)-OSu in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-L-Asp(OtBu)-OSu, a critical building block in solid-phase peptide synthesis (SPPS). The document details its chemical properties, experimental protocols for its use, and a discussion of key considerations for its application in research and drug development.
Chemical and Physical Properties
Fmoc-L-Asp(OtBu)-OSu, with the full chemical name N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-tert-butyl ester α-N-hydroxysuccinimide ester, is a widely used derivative of aspartic acid in Fmoc-based peptide synthesis. The Fmoc group provides temporary protection of the α-amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxyl group. The N-hydroxysuccinimide (OSu) ester is a pre-activated form that facilitates efficient coupling to the free amino group of the growing peptide chain.
A summary of its key quantitative data is presented in the table below.
| Property | Value |
| CAS Number | 78553-23-8[1] |
| Molecular Formula | C27H28N2O8 |
| Molecular Weight | 508.52 g/mol [1] |
| Appearance | White to off-white powder |
| Melting Point | 128-132 °C |
| Optical Activity | [α]20/D −31±1°, c = 1% in DMF |
| Storage Temperature | -20°C |
Role in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Asp(OtBu)-OSu serves as a crucial reagent for the introduction of aspartic acid residues into a peptide sequence during SPPS. Its pre-activated OSu ester allows for direct and efficient coupling to the N-terminal amine of the peptide chain attached to the solid support, often without the need for additional coupling reagents. This can streamline the synthesis process.
The general workflow for incorporating an Fmoc-protected amino acid, such as this compound, into a growing peptide chain via SPPS is illustrated below.
Experimental Protocols
The following is a generalized protocol for the use of this compound in manual Fmoc SPPS. The specific resin, scale, and other reagents may require optimization based on the target peptide sequence.
3.1. Materials and Reagents
-
This compound
-
Solid support (e.g., Rink Amide resin, Wang resin) pre-loaded with the C-terminal amino acid.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents (if not using the OSu ester directly), e.g., HBTU, HATU, HOBt.
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Diethyl ether, cold
3.2. Step-by-Step Protocol
Step 1: Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Step 3: Coupling of this compound
-
Dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the solution to the deprotected resin.
-
Add DIPEA (1 equivalent) to neutralize the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates a complete reaction.
-
If the reaction is incomplete, the coupling step can be repeated.
Step 4: Washing
-
After a complete coupling, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Step 5: Cleavage and Side-Chain Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water. The choice of scavengers depends on the peptide sequence.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
Step 6: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Key Considerations and Troubleshooting
Aspartimide Formation: A significant side reaction when using aspartic acid derivatives in Fmoc SPPS is the formation of a five-membered succinimide ring, known as an aspartimide. This can occur during the piperidine-mediated Fmoc deprotection step. Aspartimide formation can lead to the formation of β-aspartyl peptide impurities and racemization. To minimize this, it is recommended to use milder deprotection conditions (e.g., lower piperidine concentration, shorter reaction times) or to use specialized protecting groups on the preceding amino acid.
Coupling Efficiency: While the OSu ester is pre-activated, for sterically hindered couplings or "difficult sequences," the addition of a coupling activator such as HOBt may be beneficial. In such cases, using the corresponding Fmoc-Asp(OtBu)-OH with standard coupling reagents like HBTU or HATU might be a better alternative.
Applications in Drug Development
This compound is a fundamental building block in the synthesis of peptide-based therapeutics and research tools. It has been utilized in the synthesis of:
-
Peptaibols: A class of antimicrobial peptides.
-
Adenosine Derivatives: Including inhibitors of the human ADP-ribosylhydrolase macrodomain-containing protein 1 (MacroD1), an enzyme implicated in various cellular processes and a potential therapeutic target.
The ability to precisely incorporate aspartic acid residues is critical for the biological activity and structural integrity of many therapeutic peptides.
This guide provides a foundational understanding of the use of this compound in peptide synthesis. Researchers should always consult the relevant literature and perform small-scale trial syntheses to optimize conditions for their specific peptide of interest.
References
The Strategic Role of Fmoc-Asp(OtBu)-OSu in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic peptide development and complex biological research, the precise assembly of amino acid sequences is paramount. The choice of chemical tools dictates the purity, yield, and ultimately, the biological viability of the synthesized peptide. Among the vast array of available building blocks, Fmoc-L-Asp(OtBu)-OSu stands out as a critical reagent for the incorporation of aspartic acid residues in Solid-Phase Peptide Synthesis (SPPS). This technical guide provides an in-depth analysis of its properties, applications, and the strategic considerations necessary for its effective use.
Core Chemical Properties of Fmoc-Asp(OtBu)-OSu
Fmoc-L-Asp(OtBu)-OSu, systematically named N-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-tert-butyl α-(N-hydroxysuccinimide) ester, is a pre-activated derivative of aspartic acid designed for efficient amide bond formation in SPPS.[1] Its structure combines three key features: the N-terminal Fmoc protecting group, the side-chain OtBu protecting group, and the C-terminal OSu activating group.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₂₈N₂O₈ | [2] |
| Molecular Weight | 508.52 g/mol | [2] |
| Appearance | White to off-white powder | |
| Melting Point | 128-132 °C | [2] |
| Optical Activity | [α]20/D −31±1°, c = 1% in DMF | [2] |
| Storage Temperature | -20°C |
The Fmoc (9-fluorenylmethoxycarbonyl) group provides temporary protection of the α-amino group, which can be readily removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This base-lability is a cornerstone of the widely used Fmoc/tBu orthogonal synthesis strategy.
The OtBu (tert-butyl) group offers acid-labile protection for the β-carboxyl group of the aspartic acid side chain. This protection is stable to the basic conditions used for Fmoc removal but is efficiently cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.
The OSu (N-hydroxysuccinimide) ester is a highly reactive activating group for the α-carboxyl function. This pre-activation facilitates a rapid and efficient coupling reaction with the free N-terminal amine of the growing peptide chain on the solid support, often without the need for additional coupling reagents.
The Central Role in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key building block in the Fmoc/tBu strategy of SPPS, a methodology that has revolutionized the synthesis of peptides for research and therapeutic applications. The iterative cycle of SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin.
The use of this compound offers the advantage of a highly efficient coupling step due to its pre-activated nature. This can lead to shorter reaction times and potentially higher coupling yields compared to using the corresponding carboxylic acid (Fmoc-Asp(OtBu)-OH) with a separate coupling agent.
Below is a diagram illustrating the general workflow of an SPPS cycle incorporating an Fmoc-protected amino acid.
A Critical Side Reaction: Aspartimide Formation
A significant challenge associated with the use of Fmoc-Asp(OtBu)-OH and its activated esters is the base-catalyzed formation of a cyclic aspartimide intermediate during the Fmoc deprotection step. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs. The aspartimide can subsequently undergo nucleophilic attack by piperidine or water, leading to a mixture of the desired α-peptide, the undesired β-peptide (where the peptide backbone continues through the side-chain carboxyl group), and racemized products. These byproducts often have similar chromatographic properties to the target peptide, making purification difficult.
Mitigation Strategies and Quantitative Comparison
To address the challenge of aspartimide formation, several strategies have been developed, primarily focusing on increasing the steric bulk of the side-chain protecting group to hinder the intramolecular cyclization. The following table provides a comparative overview of different aspartic acid derivatives and their effectiveness in reducing aspartimide formation.
| Derivative | Protecting Group | Aspartimide Formation (% per cycle in Asp-Gly sequence) | Key Advantages | Reference(s) |
| Fmoc-Asp(OtBu)-OH | tert-Butyl (OtBu) | High | Standard, widely used. | |
| Fmoc-Asp(OMpe)-OH | 3-Methyl-pent-3-yl (OMpe) | Moderate | Increased steric hindrance compared to OtBu. | |
| Fmoc-Asp(OBno)-OH | 5-n-butyl-5-nonyl (OBno) | Very Low (~0.1%) | Significantly reduces aspartimide formation, even in difficult sequences. | |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Backbone Protection (Dmb) | Negligible | Highly effective at preventing aspartimide formation. |
As the data indicates, while this compound offers high reactivity for coupling, for sequences prone to aspartimide formation, the use of derivatives with bulkier side-chain protecting groups like OBno or a backbone protection strategy is highly recommended to ensure the synthesis of a high-purity final peptide product.
Experimental Protocols
The following protocols are provided as a general guide for the use of this compound in manual SPPS. Optimization may be required depending on the specific peptide sequence and solid support used.
Coupling of this compound to the Resin-Bound Peptide
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Deprotection (if necessary): If the N-terminal amine is protected with an Fmoc group, perform deprotection using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove any residual piperidine.
-
Coupling:
-
Dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the this compound solution to the swollen and deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.
Fmoc Deprotection
Materials:
-
20% (v/v) Piperidine in DMF
-
DMF, peptide synthesis grade
-
DCM, peptide synthesis grade
Procedure:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 3 minutes and then drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).
Cleavage and Global Deprotection
Materials:
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Wash the dried peptide-resin with DCM.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Application in Drug Development and Biological Systems
Aspartic acid residues play crucial roles in the biological activity of many peptides and proteins. Their negatively charged side chain at physiological pH can be involved in electrostatic interactions, metal ion coordination, and catalysis. The ability to incorporate aspartic acid with high fidelity using reagents like this compound is therefore critical in drug development.
Role in Signaling Pathways: The Case of MacroD1
Recent research has highlighted the involvement of peptides containing aspartic acid in the regulation of key cellular processes. For example, the enzyme MacroD1, a mono-ADP-ribosylhydrolase, plays a role in maintaining mitochondrial integrity and oxidative metabolism. MacroD1 is implicated in the PARP1-NAD+-SIRT3 signaling pathway, which is linked to conditions such as diabetic cardiomyopathy. Peptides and small molecules designed to interact with such pathways often incorporate key residues like aspartic acid to mimic natural substrates or inhibitors.
Workflow in Therapeutic Peptide Manufacturing
The synthesis of a therapeutic peptide is a multi-step process where the purity of the final active pharmaceutical ingredient (API) is critical. The use of high-quality building blocks like this compound is a foundational element of this workflow.
Conclusion
This compound is an essential and highly effective reagent for the incorporation of aspartic acid into synthetic peptides. Its pre-activated nature facilitates efficient coupling in SPPS. However, researchers and drug development professionals must be cognizant of the potential for aspartimide formation, a critical side reaction that can compromise the purity and biological activity of the final peptide. By understanding the underlying chemistry, implementing appropriate mitigation strategies such as the use of sterically hindered protecting groups, and following robust experimental protocols, the challenges associated with this building block can be effectively managed. The strategic use of this compound and its advanced derivatives will continue to be a cornerstone of successful peptide synthesis for novel therapeutics and advanced biological research.
References
Stability and Storage of Fmoc-Asp(OtBu)-OSu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Asp(OtBu)-OSu, or N-α-(9-Fluorenylmethoxycarbonyl)-L-aspartic acid β-tert-butyl α-N-hydroxysuccinimide ester, is a critical building block in solid-phase peptide synthesis (SPPS). The purity and stability of this reagent are paramount to the successful synthesis of high-quality peptides. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, along with proposed experimental protocols for its analysis.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity of this compound. The primary recommendation is to store the compound at -20°C . General guidelines for handling and storing protected amino acids and reactive esters should also be strictly followed to minimize degradation.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes the rate of chemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Protects against oxidation and hydrolysis from atmospheric moisture. |
| Light | Protect from light. | The Fmoc group can be light-sensitive. |
| Container | Tightly sealed, opaque container. | Prevents exposure to moisture and light. |
| Handling | Allow the container to warm to room temperature before opening. | Prevents condensation of atmospheric moisture onto the cold product.[1] |
Stability Profile and Degradation Pathways
While specific quantitative stability data for this compound is not extensively published, its chemical structure suggests two primary degradation pathways: hydrolysis of the N-hydroxysuccinimide (NHS) ester and aspartimide formation.
-
Hydrolysis of the N-hydroxysuccinimide (NHS) Ester: The OSu (N-hydroxysuccinimide) group is an activated ester designed for efficient coupling with amines. However, it is susceptible to hydrolysis in the presence of water, which cleaves the ester bond to yield Fmoc-Asp(OtBu)-OH and N-hydroxysuccinimide. This hydrolysis is a significant concern as it reduces the active coupling efficiency of the reagent. The rate of hydrolysis is dependent on pH, temperature, and moisture content.[2][3]
-
Aspartimide Formation: Aspartic acid derivatives, particularly when the side chain is protected by an ester, are prone to forming a five-membered ring succinimide derivative known as an aspartimide.[4] This intramolecular cyclization is typically base-catalyzed and can occur during storage if basic impurities are present, or more commonly, during the basic conditions of Fmoc deprotection in SPPS. The formation of aspartimide is problematic as it can lead to the formation of β- and D-aspartyl peptides, which are difficult to separate from the desired product.
Below is a diagram illustrating the potential degradation pathways of this compound.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
Due to the lack of published, validated stability-indicating methods specifically for this compound, the following protocols are proposed based on established analytical techniques for similar compounds.
Proposed Stability Study Protocol
A comprehensive stability study would involve storing aliquots of this compound under various conditions and analyzing them at predetermined time points.
Table 2: Illustrative Stability Study Conditions and Time Points
| Condition | Temperature | Humidity | Time Points |
| Long-Term | -20°C ± 5°C | Ambient | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Accelerated | 5°C ± 3°C | 60% RH ± 5% RH | 0, 1, 2, 3, 6 months |
| Stress | 25°C ± 2°C | 60% RH ± 5% RH | 0, 1, 2, 4 weeks |
| Stress | 40°C ± 2°C | 75% RH ± 5% RH | 0, 1, 2, 4 weeks |
Proposed Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential to separate the intact this compound from its potential degradation products.
Table 3: Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 30% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm (for Fmoc group) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve in Acetonitrile/Water (1:1) to a concentration of 0.5 mg/mL. |
The following diagram outlines a logical workflow for conducting a stability assessment of this compound.
References
- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 2. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Peptide Synthesis: A Technical Guide to the Mechanism of Fmoc-Asp(OtBu)-OSu in SPPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of complex sequences. The Fmoc/tBu strategy is the predominant methodology, prized for its mild reaction conditions and high efficiency. Central to this strategy is the use of meticulously designed amino acid building blocks. This guide provides an in-depth technical examination of one such critical component: Fmoc-Asp(OtBu)-OSu . We will dissect the role of each functional moiety, detail its mechanism of action throughout the SPPS cycle, present key quantitative data, and provide detailed experimental protocols for its application.
The Anatomy of this compound: A Trifunctional Design
This compound is an aspartic acid derivative engineered with three distinct chemical groups, each serving a precise and vital function in the controlled, stepwise elongation of a peptide chain.
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group : Attached to the α-amino group, the Fmoc moiety serves as a temporary protecting group. Its key feature is its lability to weak bases, such as piperidine. This allows for the selective deprotection of the N-terminus at each cycle without disturbing other protecting groups or the peptide's linkage to the solid support.[1][2] The fluorenyl ring's strong UV absorbance is a practical advantage, enabling real-time monitoring of deprotection completion.[1][3]
-
The OtBu (tert-Butyl) Group : This group protects the β-carboxyl group of the aspartic acid side chain. The OtBu ester is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[4] This "orthogonal" stability is fundamental to the Fmoc/tBu strategy, ensuring the side chain remains inert until the final cleavage step.
-
The OSu (N-Hydroxysuccinimidyl) Ester : The carboxyl group of the amino acid is activated as an OSu ester. N-Hydroxysuccinimide is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free amine of the growing peptide chain. This pre-activation facilitates rapid and highly efficient peptide bond formation under mild conditions.
Below is a diagram illustrating the structure of this key building block.
Mechanism of Action in the SPPS Cycle
The incorporation of an aspartic acid residue using this compound proceeds through a well-defined cycle of deprotection, activation, coupling, and washing steps.
Step 1: N-Terminal Deprotection
The synthesis cycle begins with the removal of the temporary Fmoc protecting group from the N-terminus of the peptide chain anchored to the solid support. This is achieved by treating the peptidyl-resin with a solution of a weak base, typically 20% piperidine in N,N-dimethylformamide (DMF). The mechanism proceeds via a base-catalyzed β-elimination.
Step 2: Coupling of this compound
Following thorough washing to remove piperidine and the dibenzofulvene adduct, the deprotected peptidyl-resin is ready for coupling. The this compound, dissolved in a suitable solvent like DMF, is added to the resin. The free N-terminal amine of the peptide chain acts as a nucleophile, attacking the activated carbonyl carbon of the OSu ester. This results in the formation of a new peptide bond and the release of N-hydroxysuccinimide (HOSu) as a soluble byproduct, which is subsequently removed by washing.
References
Key features of Fmoc protecting group in amino acid derivatives
An In-depth Technical Guide to the Fmoc Protecting Group in Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of synthetic peptides for research, diagnostics, and therapeutics. Its widespread adoption is due to its unique base-lability, which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups. This approach, known as Fmoc/tBu chemistry, offers milder reaction conditions compared to the older Boc/Bzl strategy, enhancing the stability of sensitive peptide sequences and simplifying the overall synthesis process. This guide provides a comprehensive technical overview of the core principles, experimental protocols, and critical considerations for the successful application of Fmoc protection in peptide synthesis.
The success of Fmoc chemistry hinges on a set of fundamental principles that ensure the efficient and precise assembly of amino acid chains.
Orthogonal Protection Strategy: The key advantage of the Fmoc group is its cleavage under mild basic conditions, typically with a
The Pivotal Roles of OtBu and OSu Groups in Fmoc-Asp(OtBu)-OSu: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of peptide synthesis and drug development, the strategic use of protecting and activating groups is paramount to achieving high-purity, functionally-specific molecules. The amino acid derivative Fmoc-Asp(OtBu)-OSu stands as a cornerstone building block in Solid-Phase Peptide Synthesis (SPPS), owing to the distinct and complementary functions of its constituent moieties: the fluorenylmethyloxycarbonyl (Fmoc) group, the tert-butyl (OtBu) ester, and the N-hydroxysuccinimide (OSu) ester. This technical guide delves into the critical importance of the OtBu and OSu groups, providing a comprehensive overview of their mechanisms of action, detailed experimental protocols, and quantitative data to inform synthetic strategies.
The Orthogonal Strategy: A Symphony of Protection and Activation
The utility of this compound in peptide synthesis is rooted in the principle of orthogonal protection. This strategy allows for the selective removal of one type of protecting group in the presence of others, enabling the precise and sequential elongation of the peptide chain. In this molecule, the Fmoc group serves as a temporary protector of the α-amino group, readily cleaved by a base such as piperidine. The OtBu and OSu groups, however, fulfill distinct and equally crucial roles concerning the carboxylic acid functionalities of the aspartic acid residue.
The Guardian of the Side Chain: The OtBu Group
The β-carboxyl group of aspartic acid is reactive and, if left unprotected during peptide synthesis, can lead to undesirable side reactions. The most significant of these is the formation of aspartimide, a cyclic imide that can result in chain termination, the formation of β- and D-aspartyl peptides, and piperidide adducts. These byproducts are often difficult to separate from the target peptide, leading to reduced yields and purity.
The tert-butyl (OtBu) ester serves as a robust, acid-labile protecting group for this side-chain carboxyl functionality. Its bulky nature provides steric hindrance that effectively prevents the intramolecular cyclization required for aspartimide formation. The OtBu group is stable to the basic conditions used for Fmoc deprotection, ensuring the integrity of the side chain throughout the iterative cycles of peptide elongation. It is efficiently removed during the final cleavage of the peptide from the solid support using strong acids like trifluoroacetic acid (TFA).
The Catalyst for Connection: The OSu Group
While the OtBu group protects, the N-hydroxysuccinimide (OSu) ester activates. The α-carboxyl group of the aspartic acid must be activated to facilitate the formation of a stable amide bond with the free N-terminal amine of the growing peptide chain. The OSu group is an excellent leaving group, transforming the carboxyl group into a highly reactive acylating agent.
This pre-activation strategy offers several advantages. The reaction between the OSu ester and the amine is efficient and proceeds under mild conditions, minimizing the risk of side reactions and racemization. This compound is a stable, crystalline solid that can be easily handled and stored, providing a convenient and reliable means of introducing the aspartic acid residue into the peptide sequence.
Quantitative Data Presentation
The choice of protecting group for the aspartic acid side chain has a profound impact on the prevention of aspartimide formation. The following table summarizes comparative data on the percentage of the target peptide remaining after prolonged exposure to piperidine for a model peptide prone to this side reaction.
| Aspartic Acid Protecting Group | Percentage of Target Peptide (VKDGYI) after 200 min in 20% Piperidine/DMF |
| OtBu (tert-butyl) | Low (significant aspartimide formation) |
| OMpe (3-methylpent-3-yl) | Moderate |
| OEpe (3-ethyl-3-pentyl) | High |
| OPhp (4-n-propyl-4-heptyl) | High |
| OBno (5-n-butyl-5-nonyl) | Very High (almost undetectable aspartimide) |
Data is illustrative and compiled from various studies. Actual percentages can vary based on sequence and reaction conditions.
This data underscores the efficacy of bulkier trialkylcarbinol-based protecting groups in minimizing aspartimide formation compared to the standard OtBu group, especially in sequences known to be problematic.
Experimental Protocols
Synthesis of this compound from Fmoc-Asp(OtBu)-OH
This protocol describes a general method for the preparation of the N-hydroxysuccinimide ester of Fmoc-Asp(OtBu)-OH.
Materials:
-
Fmoc-Asp(OtBu)-OH
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve Fmoc-Asp(OtBu)-OH (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add a solution of DCC (1.1 equivalents) in the same anhydrous solvent to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) byproduct and wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washes and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a white crystalline solid.
-
The expected yield is typically in the range of 70-90%, though this is dependent on the specific reaction conditions and purification efficiency.
Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the coupling of the pre-activated this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Solid-phase peptide synthesis vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Coupling: Dissolve this compound (1.5-3 equivalents relative to the resin loading) in DMF. Add this solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
The resin is now ready for the next cycle of deprotection and coupling.
Cleavage of the OtBu Group and Peptide from the Resin
This protocol describes the final step of cleaving the completed peptide from the solid support and removing the OtBu side-chain protecting group.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas stream
Procedure:
-
Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.
-
Dry the crude peptide pellet under a stream of nitrogen or argon gas.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
A Beginner's Guide to Fmoc-Asp(OtBu)-OSu in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive introduction to N-α-Fmoc-L-aspartic acid β-tert-butyl ester N-hydroxysuccinimide ester, commonly known as Fmoc-Asp(OtBu)-OSu. This reagent is a cornerstone for introducing aspartic acid residues in solid-phase peptide synthesis (SPPS), a fundamental technique in drug discovery and development. This document provides essential data, detailed experimental protocols, and logical workflows to facilitate its effective use by both newcomers and experienced researchers in the field of peptide chemistry.
Core Concepts and Chemical Properties
This compound is a derivative of the amino acid aspartic acid, strategically modified for efficient incorporation into a growing peptide chain during SPPS. It features three key chemical moieties:
-
The Fmoc (9-fluorenylmethyloxycarbonyl) group: This is a base-labile protecting group attached to the α-amino group of the aspartic acid. Its primary function is to prevent unintended reactions at the N-terminus during the coupling of the amino acid to the peptide chain. It is readily removed by treatment with a mild base, typically a piperidine solution, to allow for the next amino acid to be coupled.
-
The OtBu (tert-butyl ester) group: This is an acid-labile protecting group on the side chain carboxyl group of the aspartic acid. This protection is crucial to prevent side reactions, such as branching of the peptide chain. The OtBu group is stable to the basic conditions used for Fmoc removal but is easily cleaved during the final step of peptide synthesis with strong acids like trifluoroacetic acid (TFA).
-
The OSu (N-hydroxysuccinimide) ester: This is an activating group on the α-carboxyl group. The OSu ester is a good leaving group, which makes the carboxyl group highly reactive towards the free amino group of the peptide chain growing on the solid support. This pre-activation allows for efficient peptide bond formation, often without the need for additional in-situ coupling reagents.
The physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₂₇H₂₈N₂O₈[1] |
| Molecular Weight | 508.52 g/mol [1] |
| Appearance | White to off-white powder |
| Melting Point | 128-132 °C[1][2] |
| Solubility | Soluble in DMF (Dimethylformamide), NMP (N-Methyl-2-pyrrolidone), and other common organic solvents used in peptide synthesis. |
| Storage Temperature | -20°C[1] |
| Purity (typical) | ≥98.0% |
Solid-Phase Peptide Synthesis (SPPS) Workflow
The incorporation of this compound into a peptide sequence follows the standard cycle of Fmoc-based SPPS. The general workflow is depicted in the diagram below.
Experimental Protocols
The following are detailed protocols for the key steps involving this compound in manual SPPS. These can be adapted for automated peptide synthesizers.
Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).
-
Swelling: Place the resin in a reaction vessel and add a suitable solvent, typically DMF. Allow the resin to swell for at least 30 minutes to ensure optimal reaction kinetics.
Fmoc Deprotection
This step removes the Fmoc group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.
-
Drain the swelling solvent from the resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes and then drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the deprotection solution.
-
Thoroughly wash the resin multiple times with DMF to remove all traces of piperidine. A typical washing sequence is 5 x DMF, followed by 3 x DCM (Dichloromethane), and then 3 x DMF.
Coupling of this compound
This protocol describes the coupling of this compound to the deprotected N-terminus of the peptide-resin.
-
Solution Preparation: In a separate vial, dissolve this compound (typically 1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Coupling Reaction: Add the this compound solution to the washed and deprotected peptide-resin.
-
Reaction Time: Allow the reaction to proceed with agitation for 1-2 hours at room temperature. The use of the OSu ester generally leads to efficient coupling without the need for additional activating agents.
-
Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (the beads remain colorless or yellowish) indicates that all free amino groups have reacted. If the test is positive (blue or purple beads), the coupling step should be repeated.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group on the aspartic acid) are removed.
-
Resin Washing and Drying: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS (triisopropylsilane). The scavengers (water and TIS) are included to trap reactive carbocations generated during the cleavage of the side-chain protecting groups.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation and Drying: Centrifuge the mixture to pellet the precipitated peptide. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts. Dry the crude peptide pellet under vacuum.
Logical Relationships in this compound Chemistry
The chemical logic behind the use of this compound in SPPS is based on an orthogonal protection strategy, which is essential for the stepwise and controlled synthesis of peptides.
Conclusion
This compound is a highly effective and convenient reagent for the incorporation of aspartic acid into synthetic peptides. Its pre-activated nature simplifies the coupling step in SPPS, while the orthogonal Fmoc and OtBu protecting groups allow for the controlled and stepwise assembly of complex peptide chains. A thorough understanding of its chemical properties and the associated experimental protocols is fundamental for any researcher involved in peptide synthesis for basic research, drug discovery, or materials science. By following the guidelines and protocols outlined in this document, beginners in peptide chemistry can confidently and successfully utilize this compound in their synthetic endeavors.
References
Methodological & Application
Application Notes and Protocols for Fmoc-Asp(OtBu)-OSu in Automated Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asp(OtBu)-OSu, the N-hydroxysuccinimide (OSu) ester of Fmoc-L-aspartic acid(β-tert-butyl ester), is a pre-activated amino acid derivative designed for use in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary protection of the α-amino group, which can be removed under mild basic conditions, while the tert-butyl (OtBu) ester protects the side-chain carboxyl group of aspartic acid, preventing side reactions during peptide elongation. The OSu ester facilitates efficient coupling to the free N-terminus of the growing peptide chain on the solid support. This document provides detailed application notes and protocols for the effective utilization of this compound in automated SPPS, with a special focus on addressing the common side reaction of aspartimide formation.
Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₂₈N₂O₈ |
| Molecular Weight | 508.52 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 128-132 °C |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents. |
| Storage | Store at -20°C to maintain stability and reactivity. |
Key Considerations in Automated SPPS
The primary challenge associated with the incorporation of aspartic acid residues in Fmoc-based SPPS is the formation of a cyclic aspartimide intermediate. This side reaction is base-catalyzed and can occur during the piperidine-mediated Fmoc-deprotection step. The aspartimide can subsequently be hydrolyzed to yield a mixture of the desired α-peptide and the undesired β-peptide, as well as lead to racemization at the α-carbon of the aspartic acid residue.
Several factors influence the extent of aspartimide formation:
-
Peptide Sequence: The amino acid C-terminal to the aspartic acid residue plays a crucial role. Sequences such as Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg are particularly prone to this side reaction.
-
Base and Deprotection Conditions: The use of strong bases like piperidine for Fmoc removal promotes aspartimide formation. The duration and temperature of the deprotection step are also critical factors.
-
Solvent Polarity: Higher solvent polarity can increase the rate of aspartimide formation.
Data Presentation: Aspartimide Formation with Different Aspartate Protecting Groups
The choice of the side-chain protecting group for aspartic acid significantly impacts the extent of aspartimide formation. While the tert-butyl (OtBu) group is standard, bulkier protecting groups have been shown to sterically hinder the cyclization reaction, thus reducing the formation of the aspartimide intermediate. The following table summarizes comparative data on the percentage of the target peptide remaining after prolonged treatment with 20% piperidine in DMF for a model peptide highly susceptible to aspartimide formation.
| Aspartic Acid Derivative | % Target Peptide | % Aspartimide Formation (per cycle) | Reference |
| Fmoc-Asp(OtBu)-OH | 16 | Not specified | |
| Fmoc-Asp(OMpe)-OH | 49 | Not specified | |
| Fmoc-Asp(OBno)-OH | 90 | 0.1 |
Data is sourced from comparative studies on the model peptide VKDGYI, which is highly prone to aspartimide formation.
Experimental Protocols
Protocol 1: Standard Automated SPPS Coupling of this compound
This protocol is adapted for a standard automated peptide synthesizer. As this compound is a pre-activated ester, an in-situ activation step with coupling reagents like HBTU/HATU is not necessary.
Materials:
-
This compound
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Resin: Pre-loaded with the C-terminal amino acid of the target peptide
Automated Synthesizer Program:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the deprotection solution.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.
-
Drain the deprotection solution.
-
-
Washing:
-
Wash the resin with DMF (5-7 times).
-
Wash with IPA (2-3 times).
-
Wash with DMF (3-5 times).
-
-
Coupling of this compound:
-
Dissolve this compound (3-5 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Deliver the amino acid solution to the reaction vessel.
-
Allow the coupling reaction to proceed for 60-120 minutes at room temperature.
-
Note: The absence of a base like DIPEA is a key difference when using a pre-activated OSu ester compared to in-situ activation of the carboxylic acid.
-
-
Washing:
-
Wash the resin with DMF (5-7 times).
-
Wash with DCM (2-3 times).
-
Wash with DMF (3-5 times).
-
-
Monitoring the Coupling Reaction (Optional but Recommended):
-
Perform a Kaiser test on a small sample of the resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling may be necessary.
-
-
Continuation of Synthesis: Repeat the deprotection, washing, and coupling cycles for the subsequent amino acids in the peptide sequence.
Protocol 2: Mitigating Aspartimide Formation during Automated SPPS
For sequences known to be highly susceptible to aspartimide formation, the following modifications to the standard protocol are recommended.
Option A: Modified Deprotection Cocktail
-
Deprotection Solution: Prepare a solution of 20% (v/v) piperidine and 0.1 M 1-hydroxybenzotriazole (HOBt) in DMF.
-
Procedure: Use this modified deprotection solution in the standard automated protocol. The HOBt helps to suppress the basicity of the piperidine, thereby reducing the rate of aspartimide formation.
Option B: Use of a Weaker Base
-
Deprotection Solution: Use a 5% (v/v) piperazine solution in DMF or a 50% morpholine solution in DMF.
-
Procedure: Replace the standard 20% piperidine solution with the weaker base solution. Note that deprotection times may need to be extended and monitored for completeness.
Mandatory Visualizations
Caption: Automated SPPS workflow using this compound.
Caption: Mechanism of aspartimide formation during Fmoc-SPPS.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| Incomplete Coupling | - Insufficient coupling time.- Low reactivity of this compound.- Steric hindrance at the coupling site. | - Increase the coupling time to 2-4 hours.- Perform a double coupling (repeat the coupling step).- Ensure the quality and purity of the this compound reagent. |
| Significant Aspartimide Formation | - Use of a susceptible peptide sequence.- Prolonged or high-temperature deprotection steps. | - Implement Protocol 2 with a modified deprotection cocktail or a weaker base.- For highly critical sequences, consider using an Asp derivative with a bulkier side-chain protecting group (e.g., Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH).- If using microwave-assisted SPPS, reduce the temperature during the deprotection steps following the incorporation of Asp. |
| Low Final Yield | - Incomplete coupling at one or more steps.- Significant side reactions (e.g., aspartimide formation).- Premature cleavage of the peptide from the resin. | - Carefully monitor each coupling step using a qualitative test (e.g., Kaiser test).- Optimize deprotection conditions to minimize side reactions.- Ensure the stability of the linker to the resin under the synthesis conditions. |
Conclusion
This compound is a valuable reagent for the incorporation of aspartic acid in automated solid-phase peptide synthesis. Its pre-activated nature simplifies the coupling process by eliminating the need for in-situ activation. However, users must be vigilant about the potential for aspartimide formation, a common side reaction associated with aspartic acid residues. By understanding the factors that promote this side reaction and implementing the appropriate mitigation strategies outlined in these application notes, researchers can successfully synthesize high-quality aspartic acid-containing peptides. For particularly challenging sequences, the use of alternative aspartic acid derivatives with bulkier side-chain protecting groups should be considered.
Application Notes and Protocols for Manual Coupling of Fmoc-Asp(OtBu)-OSu to a Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient construction of peptide chains. The Fmoc/tBu strategy is a widely adopted methodology due to its mild reaction conditions. This document provides a detailed protocol for the manual coupling of a pre-activated amino acid derivative, Fmoc-Asp(OtBu)-OSu, to an amino-functionalized resin. The use of an N-hydroxysuccinimide (OSu) ester obviates the need for in-situ activation, streamlining the coupling step. Aspartic acid is a frequently encountered amino acid, and its side-chain protection with a tert-butyl (OtBu) group is crucial to prevent side reactions during synthesis. The protocol outlines the necessary steps for efficient coupling, monitoring, and subsequent processing of the peptide-resin.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Purpose | Supplier (Example) |
| Amino-functionalized resin (e.g., Rink Amide, Sieber Amide) | Solid support for peptide synthesis | Major chemical suppliers |
| This compound | N-α-Fmoc and side-chain protected aspartic acid, activated ester | Major chemical suppliers |
| N,N-Dimethylformamide (DMF), peptide synthesis grade | Primary solvent for swelling, washing, and coupling | Major chemical suppliers |
| Dichloromethane (DCM), peptide synthesis grade | Solvent for washing | Major chemical suppliers |
| Piperidine, peptide synthesis grade | Reagent for Fmoc deprotection | Major chemical suppliers |
| Acetic Anhydride | Capping reagent | Major chemical suppliers |
| Pyridine or N,N-Diisopropylethylamine (DIPEA) | Base for capping reaction | Major chemical suppliers |
| Ninhydrin (Kaiser) Test Kit | For qualitative monitoring of free primary amines | Major chemical suppliers |
| Reaction vessel with a sintered glass filter | Vessel for performing the solid-phase synthesis | Laboratory equipment suppliers |
| Shaker or Vortexer | For agitation of the resin during reactions | Laboratory equipment suppliers |
Table 2: Protocol Parameters
| Step | Parameter | Value/Description |
| Resin Swelling | Solvent | DMF |
| Duration | 30 - 60 minutes | |
| Fmoc Deprotection | Reagent | 20% Piperidine in DMF |
| Treatment 1 | 1 x 5 minutes | |
| Treatment 2 | 1 x 15 minutes | |
| Coupling | This compound | 1.5 - 3.0 equivalents (relative to resin loading) |
| Solvent | DMF | |
| Temperature | Room Temperature | |
| Duration | 1 - 4 hours | |
| Capping (Optional) | Reagent | Acetic Anhydride/Pyridine/DMF (e.g., 1:1:8 v/v/v) |
| Duration | 30 minutes | |
| Washing | Solvents | DMF, DCM |
| Cycles | 3-5 times per solvent |
Experimental Protocols
Protocol 1: Resin Preparation and Fmoc Deprotection
-
Resin Swelling: Place the desired amount of amino-functionalized resin in a reaction vessel. Add sufficient DMF to cover the resin and allow it to swell for 30-60 minutes at room temperature with gentle agitation.
-
Solvent Removal: After swelling, drain the DMF from the reaction vessel through the filter.
-
Initial Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 5 minutes at room temperature.
-
Final Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for 15 minutes at room temperature to ensure complete removal of the Fmoc protecting group.
-
Washing: Drain the piperidine solution and wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. Perform a series of washes as follows:
-
DMF (5 x 1 min)
-
DCM (3 x 1 min)
-
DMF (3 x 1 min)
-
-
Confirmation of Deprotection (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A positive result (blue/purple beads) indicates the presence of free primary amines, signifying successful Fmoc deprotection.[1]
Protocol 2: Manual Coupling of this compound
-
Preparation of Amino Acid Solution: In a separate vial, dissolve 1.5 to 3.0 equivalents of this compound (relative to the resin's functionalization capacity) in a minimal amount of DMF.
-
Coupling Reaction: Add the this compound solution to the deprotected resin in the reaction vessel. Ensure the resin is fully submerged.
-
Agitation: Agitate the reaction mixture at room temperature for 1-4 hours. The optimal time may vary depending on the specific resin and reaction scale.
-
Monitoring the Coupling Reaction: After the coupling time, take a small sample of the resin beads. Wash the beads thoroughly with DMF and then perform a Kaiser test. A negative result (yellow/colorless beads) indicates that the coupling reaction is complete, as there are no remaining free primary amines.[1]
-
Troubleshooting Incomplete Coupling: If the Kaiser test is positive, the coupling reaction is incomplete. In this case, you can extend the reaction time or, if the issue persists after an extended period, drain the solution and repeat the coupling step with a fresh solution of the activated amino acid.
Protocol 3: Capping of Unreacted Amino Groups (Optional)
If the coupling reaction is incomplete and you wish to prevent the formation of deletion sequences in the final peptide, any unreacted free amines can be "capped" by acetylation.
-
Washing: After the coupling reaction, drain the amino acid solution and wash the resin with DMF (3 x 1 min).
-
Capping Solution: Prepare a capping solution, for example, a mixture of acetic anhydride, pyridine, and DMF in a 1:1:8 (v/v/v) ratio.
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Final Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare it for the next cycle of deprotection and coupling or for final cleavage.
Mandatory Visualization
Caption: Workflow for the manual coupling of this compound to a resin.
References
Application Notes and Protocols for Fmoc-Asp(OtBu)-OSu in the Synthesis of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the cornerstone of modern peptide synthesis. The strategic incorporation of aspartic acid residues is critical for the bioactivity of numerous peptides. Fmoc-Asp(OtBu)-OSu, an N-hydroxysuccinimide (OSu) ester of Fmoc-protected aspartic acid with a tert-butyl (OtBu) protected side chain, offers a streamlined and efficient method for introducing this crucial amino acid. As a pre-activated building block, this compound simplifies the coupling step in SPPS by eliminating the need for in-situ activation with coupling reagents, which can sometimes lead to side reactions and complicate purification.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of various classes of bioactive peptides, including integrin-binding RGD peptides, glucagon-like peptide-1 (GLP-1) analogs, and antimicrobial peptides. Detailed protocols, quantitative data on synthesis outcomes, and visualizations of relevant biological pathways and experimental workflows are presented to guide researchers in the successful synthesis and application of these peptides.
Advantages of Using this compound
The use of a pre-activated N-hydroxysuccinimide ester like this compound in SPPS offers several advantages over the traditional use of Fmoc-Asp(OtBu)-OH with coupling reagents:
-
Simplified Coupling: Eliminates the need for preparing fresh coupling agent solutions, reducing the number of reagents and potential sources of error.
-
Reduced Side Reactions: Avoids potential side reactions associated with some coupling reagents, which can lead to modifications of the peptide chain.
-
High Coupling Efficiency: OSu esters are highly reactive towards the free amine of the growing peptide chain, leading to efficient and often rapid coupling reactions.
-
Convenience: As a stable, ready-to-use reagent, it streamlines the SPPS workflow, particularly in automated peptide synthesizers.
Applications in Bioactive Peptide Synthesis
This compound is a versatile reagent for the synthesis of a wide array of bioactive peptides where an aspartic acid residue is key to their function.
RGD Peptides for Integrin Targeting
The Arg-Gly-Asp (RGD) sequence is a ubiquitous recognition motif for integrins, a family of cell surface receptors involved in cell adhesion, signaling, and migration. Synthetic RGD peptides are widely explored as therapeutic agents for cancer, and as tools for targeted drug delivery.
Quantitative Synthesis and Bioactivity Data for RGD-based Peptides
| Peptide Sequence | Crude Yield (%) | Purity after Purification (%) | Biological Activity (IC50) | Reference |
| c(RGDfK) | Not Specified | >95% | ~1-10 nM (for αvβ3 integrin) | [1] |
| FAKLFRGD | Not Specified | >95% | 200 ng/mL (HUVEC proliferation) | [2] |
| RGDFAKLF | Not Specified | >95% | 136.7 ng/mL (HUVEC proliferation) | [2] |
Note: The yields and purities are typical for SPPS and may vary depending on the specific sequence, scale, and purification methods used. The bioactivity data is context-dependent and should be interpreted within the specific assay conditions.
Signaling Pathway of RGD Peptides
RGD peptides bind to integrins, triggering downstream signaling cascades that influence cell behavior. One of the key pathways involves the activation of Focal Adhesion Kinase (FAK) and Src family kinases, leading to the activation of the Ras-MAPK pathway, which in turn regulates gene expression related to cell survival, proliferation, and migration.
GLP-1 Analogs for Diabetes Treatment
Glucagon-like peptide-1 (GLP-1) is an incretin hormone that potentiates glucose-dependent insulin secretion. Synthetic GLP-1 analogs are important therapeutics for type 2 diabetes. The inclusion of aspartic acid residues can be crucial for the solubility, stability, and receptor interaction of these peptides.
Quantitative Synthesis and Bioactivity Data for GLP-1 Analogs
| Peptide Analog | Crude Yield (%) | Purity after Purification (%) | Biological Activity (EC50) | Reference |
| Liraglutide | High | High | Potent GLP-1 receptor agonist | [3][4] |
| Semaglutide | High | High | Potent GLP-1 receptor agonist |
Signaling Pathway of GLP-1
GLP-1 binds to its G-protein coupled receptor (GPCR) on pancreatic β-cells, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which ultimately enhances glucose-stimulated insulin secretion.
Antimicrobial Peptides (AMPs)
Antimicrobial peptides are a diverse class of molecules that are part of the innate immune system of many organisms. They often possess a net positive charge and an amphipathic structure. The inclusion of acidic residues like aspartic acid can be important for their solubility, structure, and interaction with microbial membranes.
Quantitative Synthesis Data for Antimicrobial Peptides
| Peptide | Crude Yield (%) | Purity after Purification (%) | Reference |
| Ultrashort AMP Analogs | 70-96% (Crude Purity) | >95% | |
| Peptaibolin | 50% | >95% |
Note: These values represent a general range for the synthesis of AMPs and highlight the feasibility of obtaining high-purity peptides.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for manual solid-phase peptide synthesis using this compound.
General Solid-Phase Peptide Synthesis Workflow
Detailed Protocol for a Synthesis Cycle using this compound
This protocol assumes a manual synthesis on a 0.1 mmol scale.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
This compound
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Place the resin in a reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 3 minutes and drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene-piperidine adduct.
-
Wash with DCM (3 times) and then again with DMF (3 times).
-
-
Coupling with this compound:
-
Dissolve this compound (typically 1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature. Coupling times can vary from 1 to 4 hours.
-
Monitoring the coupling: Perform a Kaiser test or other ninhydrin-based test to check for the presence of free primary amines. A negative result (yellow beads with the Kaiser test) indicates complete coupling. If the test is positive, the coupling reaction can be extended or a second coupling can be performed.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) to remove excess reagents.
-
-
Repeat Synthesis Cycle:
-
Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
-
-
Final Deprotection, Cleavage, and Purification:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
-
Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, wash the pellet with cold ether, and dry under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conclusion
This compound is a valuable and convenient reagent for the incorporation of aspartic acid residues into bioactive peptides. Its pre-activated nature simplifies the coupling process in SPPS, potentially leading to higher purity and yields by minimizing side reactions associated with in-situ activation methods. The successful synthesis of diverse and potent bioactive peptides, such as RGD integrin ligands and GLP-1 analogs, underscores the utility of this reagent in both academic research and industrial drug development. By following optimized protocols and understanding the underlying chemistry, researchers can effectively leverage this compound to advance the field of peptide-based therapeutics.
References
Application Notes and Protocols for Fmoc Deprotection of Asp(OtBu)-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for orthogonal protection schemes with acid-labile side-chain protecting groups. Aspartic acid is commonly protected as Asp(OtBu), a tert-butyl ester, to prevent its side-chain carboxyl group from participating in unwanted reactions. While the Fmoc deprotection is a routine step in SPPS, the presence of an Asp(OtBu) residue requires careful consideration to minimize the formation of aspartimide, a significant side reaction that can lead to impurities that are difficult to separate from the target peptide.[1][2][3] This document provides a detailed guide for the successful Fmoc deprotection of peptides containing the Asp(OtBu) moiety.
It is important to clarify the terminology used in the context of SPPS. While Fmoc-Asp(OtBu)-OSu is an activated N-hydroxysuccinimide ester used for the initial coupling of the amino acid to a resin with a free amino group or in solution-phase synthesis, the subsequent amino acids in the peptide chain are typically incorporated using Fmoc-Asp(OtBu)-OH with a coupling reagent.[4] The protocols described below apply to the deprotection of the Fmoc group from the Asp(OtBu) residue at any position within the peptide chain during SPPS.
Key Challenge: Aspartimide Formation
The primary side reaction during the Fmoc deprotection of Asp(OtBu)-containing peptides is the formation of a cyclic aspartimide intermediate.[1] This occurs when the backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue under basic conditions. The aspartimide can then be opened by the deprotection base (e.g., piperidine) to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, as well as racemized products. The risk of aspartimide formation is sequence-dependent, with Asp-Gly and Asp-Ser sequences being particularly susceptible.
Experimental Protocols
Standard Fmoc Deprotection Protocol
This protocol is suitable for many sequences but may require optimization for peptides prone to aspartimide formation.
Materials:
-
Peptide-resin with an N-terminal Fmoc-Asp(OtBu) residue
-
Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes in a suitable reaction vessel.
-
Initial Deprotection: Drain the DMF and add the deprotection solution (20% piperidine in DMF) to the resin. Agitate the mixture for 1-3 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the deprotection solution to the resin.
-
Incubation: Agitate the mixture for 10-20 minutes at room temperature. The progress of the deprotection can be monitored by taking a small aliquot of the resin, washing it with DMF, and performing a colorimetric test (e.g., Kaiser test).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Modified Fmoc Deprotection Protocol to Minimize Aspartimide Formation
For sequences known to be prone to aspartimide formation, the following modifications to the standard protocol are recommended.
Option 1: Reduced Piperidine Concentration
Studies have shown that lower concentrations of piperidine can be effective for Fmoc removal while potentially reducing the rate of aspartimide formation.
-
Deprotection Solution: Prepare a 5-10% (v/v) piperidine solution in DMF.
-
Procedure: Follow the standard protocol, but you may need to extend the second incubation time. Monitor the deprotection closely to ensure complete removal of the Fmoc group.
Option 2: Use of Alternative Bases
Non-nucleophilic bases or weaker bases can be used to minimize aspartimide formation.
-
DBU/Piperidine: A solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF can be used for rapid and efficient deprotection with reduced risk of piperidine adduct formation.
-
Piperazine/DBU: A combination of 5% piperazine and 0.5-1% DBU in DMF has been shown to be a fast and effective alternative to piperidine.
Option 3: Addition of an Acidic Additive
The addition of a small amount of a weak acid to the piperidine solution can help to suppress aspartimide formation.
-
Deprotection Solution: Prepare a solution of 20% piperidine in DMF containing 0.1 M 1-hydroxybenzotriazole (HOBt) or a small amount of formic acid.
-
Procedure: Follow the standard protocol using this modified deprotection solution.
Data Presentation
The choice of deprotection conditions can significantly impact the purity of the final peptide. The following table summarizes quantitative data on the effectiveness of different deprotection strategies in reducing aspartimide formation.
| Deprotection Reagent/Condition | Peptide Sequence Context | Aspartimide Formation (%) | Reference |
| 20% Piperidine in DMF | Asp-Arg | 7% | |
| 20% Piperidine in DMF | Asp(OtBu)-Cys(Acm) | 27% (prolonged treatment) | |
| 20% Piperidine in DMF | Asp(OtBu)-Cys(Trt) | 5.5% (prolonged treatment) | |
| 2% DBU in DMF | General | Effective deprotection, but requires a nucleophilic scavenger | |
| 5% Piperazine + 1% DBU in DMF | General | t1/2 of 7s (similar to 20% piperidine) | |
| Dipropylamine (DPA) | Aspartimide-prone sequences | Significantly reduced compared to piperidine |
Note: The extent of aspartimide formation is highly sequence-dependent, and the values presented are illustrative. It is crucial to optimize the deprotection conditions for each specific peptide.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for Fmoc deprotection and the chemical pathway of this critical step in SPPS.
Caption: Experimental workflow for Fmoc deprotection in SPPS.
Caption: Mechanism of Fmoc deprotection by piperidine.
References
Application of Fmoc-Asp(OtBu)-OSu in the Synthesis of Peptide Libraries: A Guide for Researchers
Abstract
The synthesis of diverse peptide libraries is a cornerstone of modern drug discovery and chemical biology, enabling the high-throughput screening of millions of compounds for therapeutic leads and biological probes. The use of N-α-Fmoc-protected amino acid derivatives is central to solid-phase peptide synthesis (SPPS), the predominant method for library construction. This application note details the use of Fmoc-Asp(OtBu)-OSu, an activated ester of aspartic acid, in the synthesis of peptide libraries. We provide an in-depth overview of its advantages, detailed experimental protocols for library synthesis, comparative data on coupling efficiencies, and an example of its application in probing kinase signaling pathways.
Introduction
Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the method of choice for synthesizing peptides due to its mild reaction conditions and high efficiency. In the construction of peptide libraries, where hundreds to millions of individual peptide sequences are synthesized simultaneously, the efficiency and reliability of each chemical step are paramount. The choice of coupling strategy for incorporating amino acids into the growing peptide chains is a critical determinant of the final library's quality and integrity.
This compound is the N-hydroxysuccinimidyl (OSu) active ester of aspartic acid, with its N-terminus protected by the base-labile Fmoc group and its side-chain carboxyl group protected by the acid-labile tert-butyl (OtBu) group. The use of active esters like OSu offers several advantages in the context of peptide library synthesis:
-
Reduced Racemization: Active esters are less reactive than carbodiimide-activated species, which minimizes the risk of racemization at the α-carbon of the amino acid, ensuring the stereochemical integrity of the synthesized peptides.
-
Convenience and Stability: this compound is a stable, crystalline solid that can be pre-activated and stored, simplifying its handling and use in automated or high-throughput synthesis platforms.
-
High Coupling Efficiency: While generally requiring longer reaction times than more potent coupling reagents, OSu esters provide high coupling yields, which is essential for the successful synthesis of long peptides and complex libraries.
-
Avoidance of Coupling Reagent Byproducts: The use of pre-activated esters eliminates the need for in situ coupling reagents like HBTU or HATU, thus avoiding the formation of their respective byproducts which can complicate purification.
A significant side reaction associated with aspartic acid residues in Fmoc-SPPS is the formation of aspartimide. This occurs when the nitrogen atom of the peptide backbone attacks the side-chain carboxyl group, particularly when the following amino acid is glycine, serine, or asparagine[1]. The use of the bulky OtBu protecting group helps to sterically hinder this side reaction.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent significantly impacts the yield and purity of the final peptide. While this compound offers advantages in terms of reduced racemization, other reagents may provide faster reaction times. The following table summarizes a qualitative comparison of common coupling strategies for incorporating amino acids in SPPS, based on literature reports.
| Coupling Reagent/Method | Relative Reactivity | Typical Coupling Time | Risk of Racemization | Notes |
| Fmoc-AA-OSu (Active Ester) | Moderate | 1-4 hours | Very Low | Stable, pre-activated reagent; avoids coupling reagent byproducts. |
| HBTU/DIPEA | High | 15-60 minutes | Low | Widely used; can cause guanidinylation of the N-terminus if used in excess. |
| HATU/DIPEA | Very High | 5-30 minutes | Very Low | Highly efficient, especially for sterically hindered amino acids. |
| DIC/Oxyma | High | 15-60 minutes | Very Low | Considered a safer alternative to HOBt-based reagents; byproducts are water-soluble. |
| PyBOP/DIPEA | High | 15-60 minutes | Low | Phosphonium-based reagent; generally gives clean reactions. |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle using this compound
This protocol describes a single coupling cycle for adding an amino acid to a resin-bound peptide chain.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 3 minutes and drain.
-
Repeat the treatment with 20% piperidine in DMF for 10-15 minutes and drain.
-
Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (3 times), and finally DMF (3 times) to remove all traces of piperidine and byproducts.
-
-
Amino Acid Coupling with this compound:
-
In a separate vial, dissolve this compound (2-4 equivalents relative to the resin loading) in a minimal amount of DMF.
-
Add the solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation.
-
Monitoring the reaction: The completion of the coupling can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in DMF for 30 minutes. This step is particularly important in library synthesis to prevent the formation of deletion sequences.
Protocol 2: Synthesis of a One-Bead-One-Compound (OBOC) Peptide Library using Split-and-Pool Synthesis
The split-and-pool (or split-and-mix) synthesis method is a powerful technique for generating vast combinatorial libraries where each bead of the solid support carries a unique peptide sequence[2][3].
-
Resin Preparation: Start with a single batch of resin beads (e.g., TentaGel NH2 macrobeads).
-
First Coupling Cycle (Splitting):
-
Divide the resin into a number of equal portions corresponding to the number of amino acids to be incorporated at the first position (e.g., 20 portions for the 20 proteinogenic amino acids).
-
Place each portion in a separate reaction vessel.
-
Couple a different Fmoc-protected amino acid to the resin in each vessel using the appropriate coupling chemistry. For incorporating this compound, follow Protocol 1. For other amino acids, a faster coupling reagent like HATU or HBTU may be used.
-
-
Pooling and Mixing: After the coupling reactions are complete and the resins are washed, combine all the portions back into a single vessel and mix thoroughly to ensure randomization of the beads.
-
Subsequent Cycles: Repeat the Fmoc deprotection, splitting, coupling, and pooling steps for each subsequent position in the peptide library. The diversity of the library increases exponentially with each cycle.
-
Final Deprotection and Cleavage:
-
After the final coupling cycle, perform a final Fmoc deprotection.
-
To cleave the peptides from the resin and remove the side-chain protecting groups (including the OtBu group from aspartic acid), treat the resin with a cleavage cocktail. A common cocktail is Reagent K (82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[4]. The cleavage is typically performed for 2-4 hours at room temperature.
-
Note: For OBOC libraries intended for on-bead screening, the peptides are often screened with their side-chain protecting groups intact, and cleavage is only performed on the "hit" beads for sequence analysis.
-
Mandatory Visualizations
Experimental Workflow for OBOC Library Synthesis
Caption: A generalized workflow for one cycle of split-and-pool synthesis of an OBOC peptide library.
Application in Kinase Substrate Identification
Peptide libraries are frequently used to determine the substrate specificity of protein kinases, which are key enzymes in cellular signaling pathways. A library of potential peptide substrates is synthesized on beads and then incubated with the kinase of interest and a phosphate donor (e.g., ATP). Beads that display a peptide sequence that is a good substrate for the kinase become phosphorylated. These "hit" beads can then be identified and the peptide sequence determined.
Example: Screening for Protein Kinase A (PKA) Substrates
Protein Kinase A (PKA) is a serine/threonine kinase that plays a crucial role in many signaling pathways, including those involved in metabolism, gene expression, and cell growth. The consensus phosphorylation site for PKA is Arg-Arg-X-Ser/Thr-Hyd, where X is any amino acid and Hyd is a hydrophobic residue.
Caption: Workflow for identifying protein kinase A (PKA) substrates using an OBOC peptide library.
Conclusion
This compound is a valuable reagent for the synthesis of peptide libraries, offering a reliable method for incorporating aspartic acid with minimal risk of racemization. While the coupling times may be longer compared to more modern, highly reactive coupling reagents, the stability and ease of use of this active ester make it a suitable choice for both manual and automated library synthesis. The protocols and workflows described herein provide a framework for researchers, scientists, and drug development professionals to successfully synthesize and apply high-quality peptide libraries for a wide range of applications, from fundamental biological research to the discovery of novel therapeutic agents. The careful selection of synthesis strategy, including the choice of protecting groups and coupling methods, is critical to achieving the desired library diversity and quality.
References
Application Notes and Protocols for Fmoc-Asp(OtBu)-OSu in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-Fmoc-L-aspartic acid β-tert-butyl ester N-hydroxysuccinimide ester, commonly known as Fmoc-Asp(OtBu)-OSu, is a critical building block in modern drug discovery and development. Its unique trifunctional nature, featuring a temporary Fmoc protecting group for the α-amine, a stable tert-butyl (OtBu) ester protecting the side-chain carboxyl group, and a highly reactive N-hydroxysuccinimide (OSu) ester for amide bond formation, makes it an invaluable reagent for solid-phase peptide synthesis (SPPS) and bioconjugation. These application notes provide a comprehensive overview of its utility, detailed experimental protocols, and quantitative data to guide researchers in its effective application.
Introduction
This compound is an activated amino acid derivative designed for efficient incorporation of aspartic acid residues into peptide chains during Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group provides a base-labile protecting group for the N-terminus, allowing for iterative peptide chain elongation. The OtBu group on the side chain is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions, typically during the final cleavage of the peptide from the resin. The OSu ester is a highly efficient activating group for the α-carboxyl, enabling rapid and high-yielding coupling reactions with primary amines.
Beyond its role in peptide synthesis, the bifunctional nature of this compound allows its use as a linker in the development of peptide-drug conjugates (PDCs) and other bioconjugates. The OSu ester can react with amine-containing molecules, while the protected aspartic acid backbone can be integrated into a peptide sequence, providing a versatile tool for targeted drug delivery.
Key Applications in Drug Discovery and Development
-
Solid-Phase Peptide Synthesis (SPPS) of Therapeutic Peptides: this compound is a standard reagent for introducing aspartic acid into a wide range of therapeutic peptides, including hormones, enzyme inhibitors, and agonists/antagonists of cell surface receptors.
-
Synthesis of GLP-1 Receptor Agonists: A prominent application is in the synthesis of glucagon-like peptide-1 (GLP-1) receptor agonists, such as Semaglutide and Liraglutide, which are used in the treatment of type 2 diabetes and obesity.[1][2][3] The precise sequence and conformation of these peptides are crucial for their therapeutic activity, and this compound facilitates their efficient assembly.
-
Development of Peptide-Drug Conjugates (PDCs): The reagent can be used as a linker to conjugate cytotoxic drugs to targeting peptides. The peptide component directs the conjugate to specific cells or tissues, enhancing the therapeutic window of the cytotoxic agent.[4]
-
Bioconjugation and Surface Modification: this compound can be used to attach peptides to surfaces, nanoparticles, or larger biomolecules through the reaction of its OSu ester with available amine groups.
Data Presentation
A critical aspect of utilizing Fmoc-Asp(OtBu)-OH (the precursor to the OSu ester) is managing the potential for aspartimide formation, a common side reaction in SPPS.[5] The choice of protecting group for the aspartic acid side chain significantly impacts the extent of this side reaction. The following table summarizes data on aspartimide formation with different protecting groups.
| Aspartic Acid Derivative | Peptide Sequence Context | Conditions | Aspartimide Formation (% per cycle) | D-Asp Isomerization (%) | Reference |
| Fmoc-Asp(OtBu)-OH | VKDG YI | 20% Piperidine/DMF, 200 min | >1.0 | High | |
| Fmoc-Asp(OMpe)-OH | VKDG YI | 20% Piperidine/DMF, 200 min | ~0.5 | High | |
| Fmoc-Asp(OBno)-OH | VKDG YI | 20% Piperidine/DMF, 200 min | ~0.1 | Low | |
| Fmoc-Asp(OtBu)-OH | VKDN YI | 20% Piperidine/DMF, 200 min | ~0.2 | Moderate | |
| Fmoc-Asp(OBno)-OH | VKDN YI | 20% Piperidine/DMF, 200 min | Almost Undetectable | Low | |
| Fmoc-Asp(OtBu)-OH | VKDR YI | 20% Piperidine/DMF, 200 min | ~0.15 | Moderate | |
| Fmoc-Asp(OBno)-OH | VKDR YI | 20% Piperidine/DMF, 200 min | Almost Undetectable | Low |
Note: The OSu ester of Fmoc-Asp(OtBu)-OH is used for the coupling step, while the side-chain protecting group's stability is challenged during the subsequent Fmoc deprotection steps.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Rink Amide resin pre-loaded with the first amino acid
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Diisopropylethylamine (DIPEA)
-
Kaiser test kit
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve 2-3 equivalents of this compound in DMF.
-
Add 1-2 equivalents of DIPEA to the solution. Note: The OSu ester can react without a base, but DIPEA can accelerate the reaction.
-
Add the this compound solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction progress using the Kaiser test. The test should be negative upon completion.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Conjugation of an Amine-Containing Molecule using this compound as a Linker
This protocol outlines the conjugation of a small molecule containing a primary amine to a peptide via this compound.
Materials:
-
Peptide with a free N-terminal amine or a lysine side chain amine
-
This compound
-
Amine-containing small molecule
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
DIPEA
-
Size-exclusion chromatography or RP-HPLC for purification
Procedure:
-
Dissolution:
-
Dissolve the peptide in the chosen anhydrous solvent.
-
In a separate vial, dissolve a 1.5 to 5-fold molar excess of this compound in the same solvent.
-
-
Activation and Initial Conjugation:
-
Add the this compound solution to the peptide solution.
-
Add 2-3 equivalents of DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by LC-MS to confirm the formation of the peptide-Asp(OtBu)-Fmoc intermediate.
-
-
Fmoc Deprotection in Solution:
-
Once the initial conjugation is complete, add a 10-20% solution of piperidine in the reaction solvent.
-
Stir for 30-60 minutes at room temperature to remove the Fmoc group. Monitor the deprotection by LC-MS.
-
-
Purification of the Intermediate (Optional but Recommended): Purify the peptide-Asp(OtBu)-NH₂ intermediate using RP-HPLC to remove excess reagents.
-
Activation of the Amine-Containing Molecule (if necessary): If the amine-containing molecule has a carboxyl group to be activated, perform this step separately using standard coupling agents (e.g., HBTU/DIPEA).
-
Final Conjugation:
-
Dissolve the purified peptide-Asp(OtBu)-NH₂ and the amine-containing molecule in an appropriate solvent.
-
If the amine-containing molecule has an activated carboxyl group, add it to the peptide solution with DIPEA.
-
If conjugating an amine to the newly exposed amine of the linker, this step would involve a different chemistry (e.g., forming an amide bond with a carboxylated drug).
-
-
Final Deprotection and Purification:
-
If the conjugated molecule contains acid-labile protecting groups, perform a final deprotection using a suitable cleavage cocktail.
-
Purify the final peptide-drug conjugate using RP-HPLC or size-exclusion chromatography.
-
Visualizations
Signaling Pathway
Caption: GLP-1 Receptor Signaling Pathway in Pancreatic β-cells.
Experimental Workflow
Caption: Workflow for SPPS using this compound.
Logical Relationship
Caption: Structure-Function Relationship of this compound.
Conclusion
This compound is a versatile and indispensable reagent in the field of drug discovery and development. Its pre-activated nature facilitates efficient peptide synthesis, while its orthogonal protecting groups allow for complex peptide modifications and conjugations. By understanding the principles of its application and potential side reactions, and by utilizing optimized protocols, researchers can effectively leverage this compound to accelerate the development of novel peptide-based therapeutics.
References
- 1. peptide.com [peptide.com]
- 2. patents.justia.com [patents.justia.com]
- 3. CN112321699A - Synthesis method of semaglutide - Google Patents [patents.google.com]
- 4. chempep.com [chempep.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Site-Specific Modification of Proteins Using Fmoc-Asp(OtBu)-OSu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of antibody-drug conjugates (ADCs), the introduction of fluorescent probes for imaging, and the enhancement of therapeutic protein properties. Fmoc-Asp(OtBu)-OSu is a derivative of aspartic acid widely utilized in solid-phase peptide synthesis.[1][2] Its structure incorporates an N-hydroxysuccinimide (OSu) ester for amine-reactive conjugation, along with two orthogonal protecting groups: a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and an acid-labile tert-butyl (OtBu) group on the side-chain carboxyl group.[3][4]
These protecting groups allow for sequential chemical transformations, offering the potential for introducing a reactive handle onto a protein surface for further, specific modifications. This document provides a detailed overview of the conceptual application of this compound for the site-specific modification of proteins, including potential workflows, detailed protocols, and a discussion of the significant challenges involved.
Principle of the Method
The core of this methodology lies in the reactivity of the N-hydroxysuccinimide (OSu) ester towards primary amines, such as the ε-amine of lysine residues or the α-amine at the N-terminus of a protein.[5] By controlling the reaction pH, some degree of selectivity for the more nucleophilic N-terminal amine can be achieved over the more abundant lysine residues.
The key feature of using this compound is the introduction of two protected functional groups onto the protein surface. The Fmoc and OtBu groups are orthogonal, meaning they can be removed under different conditions without affecting each other. This allows for a stepwise unveiling of the amine and carboxylic acid functionalities for subsequent, specific conjugation reactions.
Applications
The conceptual workflow of using this compound for protein modification opens up several advanced bioconjugation possibilities:
-
Dual-Labeling of Proteins: The orthogonally protected amine and carboxyl groups can be sequentially deprotected and labeled with two different molecules, such as a targeting ligand and a therapeutic payload, or two different fluorescent probes for FRET studies.
-
Controlled Surface Functionalization: The introduced aspartic acid residue can be used to alter the local charge or hydrophilicity of the protein surface in a site-specific manner.
-
Platform for Further Conjugation: The deprotected amine or carboxyl group can serve as a unique reactive handle for subsequent enzymatic or chemical ligation reactions.
Experimental Workflows and Logical Relationships
General Workflow for Site-Specific Modification
The overall process can be broken down into three main stages: conjugation, deprotection, and secondary labeling.
Caption: Conceptual workflow for protein modification.
Signaling Pathway Analogy: Controlled Activation of Functionality
The process of orthogonal deprotection can be likened to a signaling pathway where sequential signals (chemical treatments) lead to the activation of specific functionalities.
References
- 1. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Cas 78553-23-8,this compound | lookchem [lookchem.com]
- 3. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [ccspublishing.org.cn]
Application Notes and Protocols for Fmoc-Asp(OtBu)-OSu in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the best practices for dissolving, handling, and utilizing Fmoc-Asp(OtBu)-OSu in the laboratory, with a primary focus on its application in Solid-Phase Peptide Synthesis (SPPS). Adherence to these protocols will help ensure the integrity of the reagent, maximize coupling efficiency, and minimize the occurrence of side reactions.
Introduction
This compound, or Fmoc-L-aspartic acid 4-tert-butyl 1-(hydroxysuccinimide) ester, is a critical building block in peptide synthesis. The N-succinimidyl (OSu) ester is a highly reactive functional group that facilitates efficient amide bond formation with primary amines under mild conditions. The tert-butyl (OtBu) protecting group on the side-chain carboxyl group of aspartic acid minimizes side reactions during peptide chain elongation. This document outlines the essential procedures for the effective use of this reagent.
A significant challenge associated with the use of aspartic acid derivatives in Fmoc-SPPS is the base-catalyzed formation of aspartimide. This side reaction can lead to the formation of β-aspartyl peptides and racemization of the aspartic acid residue.[1][2] Proper handling and optimized protocols are crucial to mitigate this issue.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₈N₂O₈ | |
| Molecular Weight | 508.52 g/mol | |
| Melting Point | 128-132 °C | [3] |
| Appearance | White to off-white solid | |
| Storage Temperature | -20°C, desiccated | |
| Purity | ≥98.0% |
Safety Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for complete safety information before use.
Dissolution and Solvent Selection
The solubility and stability of this compound in solution are critical for its successful application. N-hydroxysuccinimide (NHS) esters are susceptible to hydrolysis, particularly in the presence of water. Therefore, the use of anhydrous solvents is paramount.
Recommended Solvents:
-
N,N-Dimethylformamide (DMF): The most common solvent for SPPS. Anhydrous, peptide synthesis grade DMF should be used.
-
N-Methyl-2-pyrrolidone (NMP): An alternative to DMF, also requiring anhydrous conditions.
-
Dimethyl Sulfoxide (DMSO): Can be used for preparing stock solutions, but must be anhydrous.
General Dissolution Protocol:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous, peptide-synthesis grade solvents.
-
Allow the sealed container of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the reagent quickly and add it to the solvent.
-
Gently swirl or vortex the solution until the solid is completely dissolved.
-
Crucially, solutions of this compound should be prepared fresh immediately before use to minimize hydrolysis. Do not store solutions for extended periods.
Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for incorporating an Asp(OtBu) residue into a peptide chain on a solid support using this compound.
Materials and Reagents
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
This compound
-
Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
Coupling Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Inert gas (Nitrogen or Argon)
SPPS Workflow for a Single Coupling Cycle
Caption: Standard workflow for a single amino acid coupling cycle in SPPS.
Detailed Coupling Protocol
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate, dry vial, dissolve this compound (1.5 to 3 equivalents relative to the resin loading) in a minimal amount of anhydrous DMF.
-
Add the dissolved this compound to the deprotected peptide-resin.
-
Add DIPEA (3 to 5 equivalents) to the reaction vessel.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation under an inert atmosphere.
-
-
Washing: After the coupling reaction, wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove any unreacted reagents and byproducts.
-
Monitoring Coupling Completion (Optional): Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, a second coupling step may be necessary.
Minimizing Aspartimide Formation
Aspartimide formation is a major side reaction when incorporating aspartic acid residues. The following practices can help to minimize its occurrence:
Caption: Key factors and strategies to prevent aspartimide formation.
-
Minimize Piperidine Exposure: Use the shortest effective deprotection times.
-
Use of Additives: Adding 0.1 M of an additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can sometimes suppress aspartimide formation.
-
Choice of Coupling Reagents: While this compound is an activated ester, for particularly difficult sequences, in situ activating agents like HBTU/DIPEA with Fmoc-Asp(OtBu)-OH may offer more control, although the risk of aspartimide formation still exists.
Storage and Handling
-
Solid Reagent: Store this compound at -20°C in a desiccator. The reagent is sensitive to moisture and should be handled under an inert atmosphere (e.g., in a glove box or with rapid weighing in a dry environment).
-
Solutions: As previously stated, prepare solutions fresh and use them immediately. Do not store solutions of the activated ester.
Disposal
Dispose of unused reagent and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to synthesize high-quality peptides while minimizing common side reactions.
References
Application Notes and Protocols for Fmoc-Asp(OtBu)-OSu Coupling in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient incorporation of aspartic acid residues in solid-phase peptide synthesis (SPPS) is crucial for the generation of a vast array of therapeutic and research peptides. Fmoc-Asp(OtBu)-OSu, an N-hydroxysuccinimide (OSu) active ester of Fmoc-protected aspartic acid with a tert-butyl (OtBu) protected side chain, is designed for direct coupling to the growing peptide chain. However, the coupling efficiency and the propensity for side reactions, particularly aspartimide formation, can be significantly influenced by the choice of activating/coupling agent. This document provides a detailed overview of the coupling efficiency of this compound with various activating agents, protocols for their use, and strategies to mitigate common side reactions.
The primary challenge during the incorporation of Asp(OtBu) is the base-catalyzed formation of a cyclic aspartimide intermediate. This intermediate can lead to the formation of β-aspartyl peptides and racemization of the aspartic acid residue, resulting in impurities that are often difficult to separate from the target peptide. The choice of activating agent can play a role in modulating the speed and efficiency of the coupling reaction, which in turn can influence the extent of these side reactions.
Data Presentation: Comparative Efficiency of Activating Agents
While direct comparative studies focusing exclusively on this compound with a wide range of modern activating agents are limited, data from the synthesis of challenging peptide sequences provide valuable insights into the relative performance of these reagents. The following table summarizes the crude purity of the ⁶⁵⁻⁷⁴ Acyl Carrier Protein (ACP) fragment (VQAAIDYING), a sequence known to be difficult to synthesize, using different activating agents. This serves as a proxy for the relative efficacy of these agents.
| Activating Agent | Crude Purity (%) with 2x1 min Coupling | Crude Purity (%) with 2x20 min Coupling |
| HATU | 83.63 | 79.91 |
| HCTU | 79.86 | 80.52 |
| PyBOP | 48.11 | 70.27 |
| TBTU | Not Reported | Not Reported |
| HBTU | Not Reported | Not Reported |
Data adapted from a comparative study of activating agents in the synthesis of ⁶⁵⁻⁷⁴ACP. While not a direct measure of this compound coupling, it reflects the general power of these reagents in a challenging synthesis.
Key Observations:
-
HATU and HCTU generally demonstrate superior performance, especially with shorter coupling times, leading to higher crude peptide purities.[1]
-
PyBOP shows significantly lower efficiency with short coupling times, suggesting it may not be ideal for rapid synthesis protocols.[1]
-
Longer coupling times improve the performance of PyBOP, but HATU and HCTU remain highly effective.[1]
Experimental Protocols
The following are generalized protocols for the manual solid-phase coupling of an Fmoc-amino acid, which can be applied to this compound, using different activating agents. These protocols assume a standard Fmoc-SPPS workflow on a swollen resin with a free N-terminal amine.
Protocol 1: Coupling using HATU
-
Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.
-
Activation: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) to the solution from step 2 and vortex briefly. A color change is often observed. Allow the pre-activation to proceed for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative ninhydrin test.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
Protocol 2: Coupling using HCTU
-
Resin Preparation: Perform the same washing steps as in Protocol 1.
-
Activation and Coupling: In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (1.5-2 equivalents) and HCTU (1.5-2 equivalents) in DMF. Add a tertiary base like DIPEA (3-4 equivalents) to the mixture. Immediately add this solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature. HCTU is known for facilitating very fast reactions, so coupling can be complete in as little as 5-20 minutes.[2] Monitor the reaction with a ninhydrin test.
-
Washing: Follow the same washing procedure as in Protocol 1.
Protocol 3: Coupling using PyBOP
-
Resin Preparation: Perform the same washing steps as in Protocol 1.
-
Activation and Coupling: Dissolve Fmoc-Asp(OtBu)-OH (2 equivalents) and PyBOP (2 equivalents) in DMF. Add a tertiary base like DIPEA (4 equivalents) to the mixture. Add the solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress with a ninhydrin test.
-
Washing: Follow the same washing procedure as in Protocol 1.
Mandatory Visualizations
General Workflow for Fmoc-SPPS Coupling
Caption: A generalized workflow for a single coupling cycle in Fmoc solid-phase peptide synthesis.
Factors Influencing Fmoc-Asp(OtBu) Coupling Outcome
Caption: Logical diagram illustrating how different factors can influence the outcome of Fmoc-Asp(OtBu) coupling.
Discussion and Recommendations
The selection of an activating agent for the coupling of this compound or its corresponding carboxylic acid is a critical step that can impact the overall success of the peptide synthesis. Based on available data for challenging sequences, HATU and HCTU are recommended for high-efficiency and rapid coupling protocols .[1] These reagents are particularly advantageous when dealing with sequences prone to aggregation.
However, it is crucial to recognize that the primary challenge in incorporating Asp(OtBu) is not solely the coupling reaction itself but the prevention of aspartimide formation . This side reaction is predominantly influenced by the conditions used for Fmoc deprotection (e.g., the base, its concentration, temperature, and time). While a highly efficient coupling can reduce the time the peptide is exposed to basic conditions, it does not eliminate the risk of aspartimide formation during subsequent deprotection steps.
Strategies to Minimize Aspartimide Formation:
-
Modified Deprotection Conditions: Using weaker bases than piperidine, such as piperazine, or adding HOBt to the piperidine solution can reduce the rate of aspartimide formation. However, these methods may not completely eliminate the side reaction.
-
Use of Sterically Hindered Protecting Groups: Employing aspartic acid derivatives with bulkier side-chain protecting groups than OtBu, such as 3-methyl-3-pentyl (OMpe) or 3-ethyl-3-pentyl (OEpe), can sterically hinder the formation of the aspartimide ring.
-
Backbone Protection: The most effective method to prevent aspartimide formation is the use of dipeptides where the amide backbone is protected, for example, with a 2,4-dimethoxybenzyl (Dmb) group, such as in Fmoc-Asp(OtBu)-(Dmb)Gly-OH.
References
Application Notes and Protocols for the Incorporation of Fmoc-Asp(OtBu)-OSu in Complex Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asp(OtBu)-OSu, the N-hydroxysuccinimide ester of Fmoc-L-aspartic acid β-tert-butyl ester, is a widely utilized building block in solid-phase peptide synthesis (SPPS).[1][2][3][4] The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, which can be removed under mild basic conditions, while the tert-butyl (OtBu) ester protects the side-chain carboxyl group of aspartic acid and is cleaved under strong acidic conditions. This orthogonal protection strategy is a cornerstone of modern peptide synthesis. However, the incorporation of Asp(OtBu) residues into peptide chains, particularly in complex sequences, is fraught with a significant challenge: the formation of aspartimide.
This side reaction can lead to a mixture of products including the desired α-aspartyl peptide, the undesired β-aspartyl peptide (iso-aspartyl), and epimerized forms, which are often difficult to separate, thereby reducing the overall yield and purity of the target peptide. This document provides detailed application notes on the challenges associated with using this compound and protocols to mitigate aspartimide formation during the synthesis of complex peptides.
The Challenge: Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction where the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue attacks the side-chain β-carbonyl group of the Asp(OtBu) residue. This reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF). The resulting succinimide ring is unstable and can be opened by nucleophiles, leading to the formation of α- and β-peptides, as well as racemization.
The propensity for aspartimide formation is highly sequence-dependent. Sequences such as Asp-Gly, Asp-Asn, Asp-Ala, and Asp-Ser are particularly susceptible due to reduced steric hindrance around the attacking backbone amide. The Asp-Gly sequence is considered the most problematic.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-Asp(OtBu)-OSu Coupling Efficiency
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Fmoc-Asp(OtBu)-OSu in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low coupling efficiency when using this compound?
Low coupling efficiency with this compound can stem from several factors:
-
Steric Hindrance: The bulky tert-butyl (OtBu) protecting group on the aspartic acid side chain can physically impede the activated ester's approach to the N-terminal amine of the growing peptide chain. This is particularly problematic in sterically demanding sequences.
-
Aspartimide Formation: A significant side reaction where the peptide backbone nitrogen attacks the side-chain carbonyl of the aspartic acid residue, forming a five-membered ring.[1][2][3] This side reaction is base-catalyzed and can occur during both the coupling and the Fmoc deprotection steps.[2][3] Aspartimide formation leads to the desired peptide's loss and the formation of β-peptides and piperidides as byproducts.
-
Peptide Aggregation: On-resin aggregation of the growing peptide chain can limit the accessibility of the N-terminal amine for coupling.
-
Suboptimal Activation/Coupling Conditions: Inefficient activation, inadequate reaction time, or the use of inappropriate reagents can lead to incomplete coupling.
-
Reagent Quality: Degradation of the this compound ester, solvents, or other reagents can impair coupling efficiency.
Q2: How does the peptide sequence influence the coupling efficiency of this compound?
The surrounding amino acid residues significantly impact the outcome. Sequences prone to issues include:
-
Asp-Gly and Asp-Ser: These sequences are particularly susceptible to aspartimide formation.
-
Sterically Hindered Adjacent Residues: Coupling to a bulky N-terminal amino acid or having a bulky residue preceding the Asp can exacerbate steric hindrance. The side-chain protecting group of the residue following the Asp can also influence the rate of aspartimide formation.
Q3: What is aspartimide formation, and how can I minimize it?
Aspartimide formation is a base-catalyzed intramolecular cyclization that is a major cause of side reactions in Fmoc-based SPPS. To minimize its occurrence:
-
Use Milder Deprotection Conditions: Instead of the standard 20% piperidine in DMF, consider using 50% morpholine in DMF, which has been shown to reduce aspartimide formation. Adding a small amount of formic acid to the piperidine solution can also suppress this side reaction.
-
Employ Bulky Protecting Groups: While you are using the OtBu group, for particularly problematic sequences, even bulkier protecting groups on the Asp side chain, such as 3-ethyl-3-pentyl (Epe) or 4-n-propyl-4-heptyl (Php), have been shown to be more effective at preventing aspartimide formation.
-
Backbone Protection: Protecting the amide backbone of the residue preceding Asp can prevent aspartimide formation, though this may require the use of dipeptide building blocks.
Q4: When should I suspect incomplete coupling versus a side reaction like aspartimide formation?
Differentiating between incomplete coupling and side reactions requires monitoring. A positive Kaiser test (blue/purple beads) after the coupling step indicates the presence of unreacted primary amines, signaling incomplete coupling. If the Kaiser test is negative, but the final peptide analysis by HPLC/MS shows impurities with the same mass but different retention times (α- and β-peptides), aspartimide formation is a likely culprit.
Troubleshooting Guide
Issue: Positive Kaiser Test After Coupling with this compound
This indicates incomplete acylation of the N-terminal amine.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete coupling.
Recommended Actions & Protocols:
-
Perform a Double Coupling: If the initial coupling is incomplete, repeating the coupling step is often the simplest solution.
-
Protocol for Double Coupling:
-
After the first coupling reaction, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Prepare a fresh solution of this compound and any additives.
-
Add the fresh coupling solution to the resin and react for an additional 1-2 hours.
-
Wash the resin with DMF and perform a Kaiser test.
-
-
-
Switch to More Potent Coupling Reagents: While this compound is a pre-activated ester, for difficult couplings, in-situ activation using stronger reagents is often more effective.
| Coupling Reagent | Base | Equivalents (AA:Reagent:Base) | Typical Coupling Time for Hindered Residues |
| HATU | DIPEA | 1 : 0.95 : 2 | 2-4 hours |
| HCTU | DIPEA | 1 : 1 : 2 | 2-4 hours |
| COMU | DIPEA | 1 : 1 : 2 | 1-3 hours |
-
Optimize Reaction Conditions:
-
Extend Coupling Time: For sterically hindered residues, longer reaction times (e.g., 4 hours to overnight) may be necessary.
-
Increase Temperature: Performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can improve efficiency, but be cautious as this can also increase the risk of aspartimide formation.
-
Issue: HPLC/MS Analysis Shows Byproducts Related to Aspartimide Formation
This indicates that while coupling may have been complete, side reactions have occurred.
Logical Relationship of Aspartimide Formation
Caption: Pathway of aspartimide formation and subsequent side products.
Recommended Actions & Protocols:
-
Modify the Fmoc Deprotection Step: The base-catalyzed nature of aspartimide formation makes the deprotection step a critical point for optimization.
-
Protocol for Modified Deprotection Cocktail:
-
Prepare a solution of 20% piperidine in DMF.
-
Add 0.1 M of an additive such as HOBt or Oxyma to the solution.
-
Alternatively, prepare a deprotection solution of 50% morpholine in DMF.
-
Use this modified cocktail for all deprotection steps following the introduction of the first Asp residue.
-
-
-
Use a Different Aspartic Acid Derivative: For sequences that are highly prone to this side reaction, using an Asp derivative with a bulkier side-chain protecting group is recommended.
| Aspartic Acid Derivative | Protecting Group | Efficacy in Reducing Aspartimide Formation |
| Fmoc-Asp(OtBu)-OH | tert-Butyl | Standard, susceptible in difficult sequences |
| Fmoc-Asp(OMpe)-OH | 1-methyl-1-phenylethyl | Improved resistance over OtBu |
| Fmoc-Asp(OEpe)-OH | 3-ethyl-3-pentyl | Highly effective at minimizing byproducts |
| Fmoc-Asp(OBno)-OH | 5-n-butyl-5-nonyl | Highly effective at minimizing byproducts |
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Reactions
Purpose: To qualitatively detect the presence of free primary amines on the resin, indicating incomplete coupling.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 100 mL pyridine.
Procedure:
-
Collect a small sample of resin beads (approx. 1-2 mg) in a small glass test tube.
-
Wash the beads with ethanol (2 x 1 mL).
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Positive Result (Incomplete Coupling): Beads and/or solution turn a dark blue or purple color.
-
Negative Result (Complete Coupling): Beads and solution remain colorless or turn a faint yellow/orange.
Protocol 2: On-Resin Peptide Cleavage for HPLC/MS Analysis
Purpose: To cleave a small amount of peptide from the resin for analysis to confirm coupling success and identify byproducts.
Reagents:
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
Procedure:
-
Take a small sample of the dried peptide-resin (approx. 5-10 mg) and place it in a microcentrifuge tube.
-
Add 100-200 µL of the cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature for 1.5-2 hours with occasional shaking.
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water) for HPLC and MS analysis.
References
Preventing aspartimide formation when using Fmoc-Asp(OtBu)-OSu
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent aspartimide formation when using Fmoc-Asp(OtBu)-OSu and related derivatives in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem in Fmoc-SPPS?
Aspartimide formation is a significant side reaction that occurs during Fmoc-based solid-phase peptide synthesis.[1] It involves the cyclization of an aspartic acid (Asp) residue, where the backbone amide nitrogen of the following amino acid attacks the side-chain carboxyl group of the Asp residue.[1] This reaction is particularly promoted by the basic conditions used for Fmoc group removal, typically with piperidine.[1][2] The resulting five-membered succinimide ring is known as an aspartimide.[1]
This side reaction is problematic for several reasons:
-
Formation of multiple byproducts: The aspartimide ring can be opened by nucleophiles, such as piperidine or water, leading to a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides.
-
Racemization: The chiral center of the aspartic acid can epimerize during this process, resulting in the formation of D-aspartyl peptides.
-
Purification challenges: These byproducts often have identical masses and similar chromatographic retention times to the desired peptide, making purification difficult and sometimes impossible.
-
Reduced yield: The formation of these side products significantly lowers the overall yield of the target peptide.
Q2: Which peptide sequences are most susceptible to aspartimide formation?
The tendency for aspartimide formation is highly dependent on the peptide sequence. Sequences where aspartic acid is followed by a small, sterically unhindered amino acid are particularly susceptible. The most problematic sequences include:
-
Asp-Gly (D-G): This is the most notorious sequence for aspartimide formation due to the lack of steric hindrance from the glycine residue.
-
Asp-Asn (D-N)
-
Asp-Ser (D-S)
-
Asp-Arg (D-R)
-
Asp-Cys(Acm)
Q3: How do reaction conditions influence aspartimide formation?
Several factors in the reaction conditions can significantly influence the extent of aspartimide formation:
-
Base: The strong basic conditions of the standard 20% piperidine in DMF for Fmoc deprotection promote this side reaction.
-
Temperature: Increased temperature significantly accelerates the rate of aspartimide formation, which is a key concern in microwave-assisted SPPS.
-
Solvent: The polarity of the solvent has a strong influence, with higher polarity leading to more aspartimide formation.
-
Exposure Time: Prolonged exposure to basic conditions, such as during the synthesis of long peptides requiring many deprotection cycles, increases the likelihood of aspartimide formation.
Troubleshooting Guide
Issue: Significant aspartimide formation detected in my crude peptide.
This is a common issue, especially with susceptible sequences. Here are several strategies to mitigate this problem, ranging from simple modifications of your existing protocol to the use of specialized reagents.
Strategy 1: Modification of Fmoc Deprotection Conditions
A primary approach is to alter the Fmoc deprotection conditions to be less basic.
-
Use a Weaker Base: Replacing piperidine with a weaker base can reduce the rate of aspartimide formation.
-
Piperazine: This weaker base has been shown to be effective at removing the Fmoc group while suppressing aspartimide formation.
-
Dipropylamine (DPA): DPA is a less odorous alternative to piperidine that has been shown to reduce aspartimide formation.
-
-
Addition of Acidic Additives: Adding a small amount of a weak acid to the piperidine deprotection solution can help to lower the basicity and reduce aspartimide formation.
-
Hydroxybenzotriazole (HOBt): The addition of 0.1 M HOBt to the piperidine solution is a well-established method to significantly reduce aspartimide formation.
-
Formic Acid: Adding a low concentration of formic acid (e.g., 0.1 M) to the piperidine solution can also be effective.
-
Strategy 2: Utilizing Sterically Hindered Aspartic Acid Derivatives
A highly effective strategy is to replace the standard Fmoc-Asp(OtBu)-OH with an analog that has a bulkier side-chain protecting group. This steric hindrance physically blocks the nucleophilic attack that initiates aspartimide formation.
| Protecting Group | Description |
| OtBu | The standard and most commonly used protecting group, but offers the least protection. |
| OMpe (3-methylpent-3-yl) | Offers better protection than OtBu. |
| ODie (2,3,4-trimethylpent-3-yl) | Provides even greater steric hindrance and improved prevention. |
| OEpe (3-ethyl-3-pentyl) | Part of a series of increasingly bulky and flexible groups that significantly reduce aspartimide formation. |
| OBno (5-n-butyl-5-nonyl) | Offers superior protection, reducing aspartimide formation to almost undetectable levels in many cases. |
Strategy 3: Backbone Protection
This strategy involves modifying the backbone amide nitrogen of the amino acid following the aspartic acid residue, thereby preventing it from acting as a nucleophile. This is considered one of the most effective ways to completely eliminate the side reaction.
-
Dmb-dipeptides: Using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the backbone nitrogen of glycine, is a robust solution for the problematic Asp-Gly sequence.
Visual Guides and Workflows
Mechanism of Aspartimide Formation
The following diagram illustrates the base-catalyzed mechanism of aspartimide formation and the subsequent side reactions.
Caption: Base-catalyzed formation of aspartimide and subsequent byproducts.
Decision Workflow for Preventing Aspartimide Formation
This workflow helps in selecting the appropriate strategy based on the specific peptide sequence and experimental conditions.
Caption: Decision workflow for selecting a prevention strategy.
Quantitative Data Summary
The following table summarizes the percentage of the desired peptide product after prolonged treatment with 20% piperidine in DMF for the model peptide VKDGYI, which is highly prone to aspartimide formation. This demonstrates the significant improvement in preventing aspartimide formation by using bulkier protecting groups.
| Asp Protecting Group | % Desired Peptide (VKDGYI) after 200 min piperidine treatment | % Aspartimide Formation per cycle (calculated) |
| OtBu | 35.8% | ~1.03% |
| OMpe | 71.9% | ~0.33% |
| OBno | 90.0% | ~0.10% |
| Data sourced from comparative studies simulating 100 deprotection cycles. |
Key Experimental Protocols
Protocol 1: Fmoc Deprotection with Piperidine/HOBt
This protocol describes a modified Fmoc deprotection step to suppress aspartimide formation.
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.
-
Deprotection (1st Treatment): Drain the DMF and add the deprotection solution to the resin. Gently agitate the resin for 10 minutes.
-
Drain and Wash: Drain the deprotection solution.
-
Deprotection (2nd Treatment): Add a fresh aliquot of the deprotection solution and agitate for another 10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 times for 1 minute each) to remove all traces of piperidine and HOBt before the next coupling step.
Protocol 2: Coupling of a Sterically Hindered Aspartic Acid Derivative (Fmoc-Asp(OBno)-OH)
This protocol outlines the coupling of a sterically hindered Asp derivative.
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (1.5 to 3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) in DMF.
-
Add a base (e.g., DIPEA, 2.0 equivalents relative to the amino acid).
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature. A longer coupling time may be required due to the steric bulk.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF to prepare for the next deprotection step.
-
Monitoring: Perform a Kaiser test or other qualitative test to ensure the coupling reaction has gone to completion. If not, a second coupling may be necessary.
Workflow for SPPS with Aspartimide Prevention
The diagram below illustrates a typical SPPS workflow, highlighting the key step where preventative measures are implemented.
Caption: SPPS workflow highlighting points for aspartimide prevention.
References
Technical Support Center: Optimizing Fmoc-Asp(OtBu)-OSu in Solid-Phase Peptide Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of Fmoc-Asp(OtBu)-OSu in Solid-Phase Peptide Synthesis (SPPS). Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications in SPPS?
This compound, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid alpha-tert-butyl 1-(hydroxysuccinimide) ester, is a derivative of aspartic acid used in peptide synthesis. The Fmoc group on the N-terminus is a temporary protecting group that is stable to acid but easily removed by a mild base, such as piperidine.[1] The tert-butyl (OtBu) group protects the side-chain carboxyl group and is removed under acidic conditions, typically with trifluoroacetic acid (TFA) during the final cleavage from the resin.[1] The OSu (N-hydroxysuccinimide) ester is an activated form of the carboxylic acid, which facilitates the coupling reaction with the free amine of the growing peptide chain on the solid support.
Q2: What is the primary side reaction associated with the use of this compound?
The most significant side reaction when using this compound is the formation of aspartimide.[2][3] This occurs when the backbone amide nitrogen attacks the side-chain carbonyl group of the aspartic acid residue, forming a five-membered succinimide ring.[4] This reaction is often catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine treatment). Aspartimide formation can lead to several unwanted byproducts, including α- and β-aspartyl peptides and racemization of the aspartic acid residue.
Q3: How can aspartimide formation be minimized?
Several strategies can be employed to reduce aspartimide formation:
-
Modification of Deprotection Conditions: Using a weaker base for Fmoc removal, such as piperazine, can reduce the rate of aspartimide formation. Additionally, adding an acidic additive like 0.1 M hydroxybenzotriazole (HOBt) or 0.1 M formic acid to the piperidine deprotection solution can help neutralize the basicity and suppress the side reaction.
-
Use of Sterically Hindered Protecting Groups: While you are using the standard OtBu protecting group, for particularly problematic sequences, switching to an aspartic acid derivative with a bulkier side-chain protecting group, such as 3-ethyl-3-pentyl (OEpe), 4-n-propyl-4-heptyl (OPhp), or 5-n-butyl-5-nonyl (OBno), can sterically hinder the cyclization reaction.
-
Backbone Protection: For Asp-Ser sequences, which are highly susceptible to this side reaction, using a pseudoproline dipeptide can mask the nucleophilic amide and prevent aspartimide formation.
Q4: What are the recommended coupling conditions for this compound?
While this compound is an active ester, the coupling efficiency can be influenced by several factors. A standard approach involves dissolving the this compound and adding it to the deprotected resin in a suitable solvent like N,N-dimethylformamide (DMF). The reaction is typically allowed to proceed for 1-2 hours at room temperature. Monitoring the reaction for completion is crucial.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency / Deletion Sequences | Incomplete reaction of this compound with the N-terminal amine of the peptide chain. | Recouple: If a monitoring test (e.g., Kaiser test) indicates incomplete coupling, repeat the coupling step. Extend Reaction Time: Increase the coupling reaction time to allow for complete acylation. Capping: After the first coupling, cap any unreacted amines with a reagent like acetic anhydride to prevent the formation of deletion sequences in subsequent steps. |
| Aspartimide Formation Detected (e.g., by LC-MS) | The peptide sequence is prone to this side reaction (e.g., Asp-Gly, Asp-Asn, Asp-Ser). Prolonged or repeated exposure to basic conditions during Fmoc deprotection. | Modify Deprotection: Use 20% piperidine in DMF with 0.1 M HOBt or 0.1 M formic acid. Use a Weaker Base: Consider replacing piperidine with a less nucleophilic base like piperazine. Reduce Deprotection Time: Minimize the exposure to the basic deprotection solution as much as possible while ensuring complete Fmoc removal. |
| Racemization of the Aspartic Acid Residue | Formation of the aspartimide intermediate, which is chirally labile. Over-activation of the amino acid if using coupling reagents in addition to the OSu ester. | Suppress Aspartimide Formation: Follow the recommendations above to minimize the formation of the aspartimide intermediate. Avoid Strong Bases with Coupling Reagents: If using additional coupling reagents, opt for combinations like DIC/Oxyma to minimize base-catalyzed epimerization. |
| Difficulty Dissolving this compound | Poor solvent quality or low temperature. | Use High-Quality Solvent: Ensure the use of high-purity, amine-free DMF. Gentle Warming: Gently warm the solvent to aid dissolution, but avoid high temperatures that could degrade the active ester. |
Data Presentation
The following table summarizes the effectiveness of different side-chain protecting groups in preventing aspartimide formation in a model peptide (VKDGYI) after prolonged treatment with 20% piperidine in DMF. This data, while generated for the corresponding -OH amino acids, provides a strong indication of the relative stability of the side-chain protecting groups.
| Aspartic Acid Derivative | % Desired Peptide Remaining | Key takeaway |
| Fmoc-Asp(OtBu)-OH | Low (sequence dependent) | Standard protection, highly susceptible to aspartimide formation. |
| Fmoc-Asp(OMpe)-OH | Moderate | Offers better protection than OtBu. |
| Fmoc-Asp(OBno)-OH | High | Provides significant protection against aspartimide formation. |
Experimental Protocols
Protocol 1: Coupling of this compound in SPPS
This protocol assumes a starting scale of 0.1 mmol on a pre-swollen resin with a free N-terminal amine.
-
Resin Preparation:
-
Ensure the resin is well-swollen in DMF.
-
Perform the Fmoc deprotection of the N-terminal amino acid using two treatments of 20% piperidine in DMF (e.g., 1 x 3 minutes and 1 x 10 minutes).
-
Wash the resin thoroughly with DMF (e.g., 5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Solution Preparation:
-
In a separate vessel, dissolve 3-5 equivalents of this compound relative to the resin loading in DMF.
-
-
Coupling Reaction:
-
Add the this compound solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Reaction Monitoring:
-
Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling is incomplete.
-
-
Post-Coupling Wash:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (e.g., 5 times) and then with dichloromethane (DCM) (e.g., 3 times) to remove any excess reagents and byproducts.
-
-
Recoupling or Capping (if necessary):
-
If the Kaiser test was positive, repeat steps 3-5.
-
Alternatively, to prevent deletion sequences, cap any unreacted amines by treating the resin with a solution of acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF.
-
Mandatory Visualization
Caption: A typical workflow for the coupling step of this compound in SPPS.
Caption: The mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.
References
Common side reactions with Fmoc-Asp(OtBu)-OSu and how to avoid them
Technical Support Center: Fmoc-Asp(OtBu)-OSu
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the common side reactions associated with Fmoc-Asp(OtBu)-OH and its activated form, this compound, during solid-phase peptide synthesis (SPPS). It offers detailed troubleshooting advice and preventative protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound, and why is it a problem?
A1: The most prevalent side reaction is the formation of an aspartimide.[1][2] This occurs after the this compound has been successfully coupled and the Asp(OtBu) residue is part of the growing peptide chain. During subsequent Fmoc-deprotection steps, the basic conditions (typically 20% piperidine in DMF) can trigger the backbone amide nitrogen following the aspartic acid residue to attack the Asp side-chain carbonyl group.[1][3][4] This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide.
This side reaction is problematic for several reasons:
-
Byproduct Formation : The aspartimide ring is unstable and can be opened by nucleophiles like piperidine or residual water. This leads to a mixture of the desired α-aspartyl peptide, an isomeric β-aspartyl peptide, and piperidide adducts.
-
Racemization : The α-carbon of the aspartic acid residue can epimerize during this process, resulting in a mixture of D- and L-isomers.
-
Purification Challenges : These byproducts, particularly the β-aspartyl isomer, often have similar chromatographic properties to the target peptide, making purification extremely difficult, time-consuming, and costly.
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The propensity for aspartimide formation is highly dependent on the amino acid C-terminal to the aspartic acid residue.
-
Asp-Gly : This is the most susceptible sequence due to the lack of steric hindrance from the glycine residue, which allows for easy cyclization.
-
Asp-Asn, Asp-Ala, Asp-Ser, Asp-Thr : These sequences are also known to be prone to this side reaction.
-
The side-chain protecting group of the following residue also plays a role; for example, an Asp(OtBu)-Cys(Trt) motif resulted in significantly less aspartimide formation than Asp(OtBu)-Cys(Acm).
Q3: How do reaction conditions influence aspartimide formation?
A3: Several factors can accelerate this unwanted side reaction:
-
Base Exposure : Prolonged treatment with the basic solutions used for Fmoc deprotection, such as 20% piperidine in DMF, is a primary cause. The use of stronger, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can increase the rate of aspartimide formation even more.
-
Temperature : Elevated temperatures, such as those used in microwave-assisted peptide synthesis, significantly increase the reaction rate.
-
Solvent : Solvents with higher polarity can lead to a greater extent of aspartimide formation.
-
Water Content : The presence of even small amounts of water in the reaction can contribute to the instability of the Asp(OtBu) residue.
Q4: Does the use of the N-hydroxysuccinimidyl (OSu) ester affect this side reaction?
A4: The OSu ester is an activating group used to facilitate the initial coupling of the Fmoc-Asp(OtBu)-OH to the peptide chain. The primary issue of aspartimide formation arises after this coupling, during the deprotection of the Fmoc group from the next amino acid added to the sequence. The core problem lies with the lability of the Asp(OtBu) residue within the peptide backbone under basic conditions, not with the OSu activating group itself.
Troubleshooting Guides
Issue 1: Significant aspartimide-related impurities are detected in the crude peptide LC-MS.
-
Root Cause Analysis : Your peptide sequence is likely susceptible to aspartimide formation (e.g., contains an Asp-Gly or Asp-Ser motif), and the standard synthesis conditions are promoting the side reaction. Prolonged exposure to piperidine during Fmoc deprotection is the most common trigger.
-
Recommended Solutions :
-
Modify Deprotection Conditions : Reduce the piperidine treatment time. Alternatively, add an acidic additive like 0.1 M hydroxybenzotriazole (HOBt) or formic acid to the 20% piperidine/DMF solution to temper the basicity.
-
Use a Sterically Hindered Protecting Group : Re-synthesize the peptide using an Asp derivative with a bulkier side-chain protecting group than OtBu, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(ODie)-OH. These groups physically block the nucleophilic attack that initiates cyclization.
-
Implement Backbone Protection : For highly problematic sequences, the most effective solution is to use a pre-formed, backbone-protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. This strategy completely prevents the side reaction by temporarily modifying the amide nitrogen.
-
Issue 2: The final purified peptide shows two closely eluting peaks with the same mass, preventing separation.
-
Root Cause Analysis : This is a classic sign of the presence of α- and β-aspartyl peptide isomers, which are byproducts of aspartimide formation and subsequent ring-opening. These isomers are often inseparable by standard reversed-phase HPLC.
-
Recommended Solutions :
-
Prevention is Key : Unfortunately, separating these isomers is exceptionally difficult. The most practical approach is to re-synthesize the peptide from the beginning using a strategy that completely suppresses aspartimide formation.
-
Employ Backbone Protection : The use of a backbone-protected dipeptide (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) is the most robust method to ensure a single, correct product is formed. This is the recommended strategy when isomeric purity is critical.
-
Issue 3: High levels of impurities are observed during high-temperature or microwave-assisted synthesis.
-
Root Cause Analysis : Elevated temperatures are known to dramatically accelerate the rate of aspartimide formation.
-
Recommended Solutions :
-
Lower the Temperature : Reduce the temperature specifically for the coupling and deprotection steps involving and immediately following the Asp residue.
-
Adjust Reagents : The addition of HOBt to the deprotection solution can help mitigate the side reaction during microwave-assisted synthesis. Consider using a different base, as dipropylamine (DPA) has been shown to reduce aspartimide formation at higher temperatures compared to piperidine.
-
Quantitative Data on Prevention Strategies
The effectiveness of different strategies in minimizing aspartimide formation can be compared quantitatively. The data below is compiled from various studies on model peptides known to be prone to this side reaction.
| Strategy / Reagent | Peptide Sequence Context | Aspartimide Formation (%) | Key Finding | Reference |
| Standard Conditions | ||||
| Fmoc-Asp(OtBu)-OH | Asp(OtBu)-Cys(Acm) | 27% | Standard OtBu protection is highly susceptible. | |
| Modified Protecting Groups | ||||
| Fmoc-Asp(OtBu)-OH | Asp(OtBu)-Cys(Trt) | 5.5% | The bulk of the adjacent residue's protecting group can offer some protection. | |
| Fmoc-Asp(OBno)-OH | Teduglutide (contains Asp-Gly) | ~25% reduction vs. OtBu | Bulkier and flexible side-chain protecting groups significantly reduce side product formation. | |
| Fmoc-Asp(OMpe)-OH | Scorpion Toxin II Fragment | Significantly lower than OtBu | The 3-methylpent-3-yl (Mpe) ester provides good protection. | |
| Fmoc-Asp(ODie)-OH | Scorpion Toxin II Fragment | Lower than OMpe and OtBu | The 2,3,4-trimethyl-pent-3-yl (Die) ester offers even greater steric hindrance and stability. | |
| Modified Deprotection | ||||
| 20% Piperidine/DMF + 0.1M HOBt | Asp-Gly containing peptides | Significantly Reduced | Acidic additives suppress the base-catalyzed side reaction. | |
| 20% Piperazine/DMF | Asp-Gly containing peptides | Reduced | Weaker bases are less prone to inducing aspartimide formation. | |
| Backbone Protection | ||||
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Asp-Gly Sequence | Eliminated | Backbone protection is the most effective method for complete prevention. |
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection with an Acidic Additive
This protocol is a simple modification of the standard deprotection step and can significantly reduce aspartimide formation.
-
Reagent Preparation : Prepare a deprotection solution of 20% (v/v) piperidine in high-quality DMF. Add formic acid to a final concentration of 0.1 M.
-
Application : This modified solution should be used for all Fmoc removal steps, but it is most critical for the deprotection steps immediately following the incorporation of the Asp residue.
-
Procedure :
-
Treat the resin-bound peptide with the modified deprotection solution for 5-10 minutes.
-
Drain the solution.
-
Repeat the treatment one more time.
-
Wash the resin thoroughly with DMF to remove all traces of piperidine and the additive.
-
Protocol 2: Synthesis Using a Sterically Hindered Asp Protecting Group
This protocol involves replacing the standard Asp derivative with one that offers greater steric protection.
-
Amino Acid Selection : In place of Fmoc-Asp(OtBu)-OH or its OSu ester, use Fmoc-Asp(OMpe)-OH or another derivative with a bulky protecting group.
-
Coupling :
-
Dissolve the Fmoc-Asp(OMpe)-OH and a suitable coupling agent (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF.
-
Add the solution to the resin-bound peptide and allow the coupling reaction to proceed for 1-2 hours at room temperature, or until a negative Kaiser test is achieved.
-
-
Subsequent Steps : Continue with the standard Fmoc-SPPS protocol for the remainder of the synthesis. The bulky side group will protect the Asp residue during subsequent deprotection cycles.
Protocol 3: Synthesis Using a Backbone-Protected Dipeptide
This is the most robust method for preventing aspartimide formation in highly susceptible sequences like Asp-Gly.
-
Application : This protocol is highly recommended for any sequence containing the Asp-Gly motif.
-
Peptide Elongation : Synthesize the peptide chain up to the position immediately preceding the Asp-Gly sequence.
-
Dipeptide Coupling :
-
Instead of coupling Gly followed by Asp, use the pre-formed dipeptide Fmoc-Asp(OtBu)-(Dmb)Gly-OH .
-
Couple the dipeptide in a single step using standard coupling conditions (e.g., HATU/DIPEA).
-
-
Completion of Synthesis : Continue with the synthesis of the remaining peptide sequence using standard Fmoc-SPPS. The Dmb group protects the critical amide bond from participating in cyclization.
-
Cleavage : The Dmb protecting group is labile and will be removed during the final TFA cleavage cocktail treatment.
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent byproduct generation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
Strategies to improve the purity of peptides synthesized with Fmoc-Asp(OtBu)-OSu
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purity of peptides synthesized using Fmoc-Asp(OtBu)-OSu. The primary focus is on mitigating aspartimide formation, a common side reaction that can significantly impact peptide purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of impurity when using this compound in peptide synthesis?
The main source of impurity is the formation of an aspartimide intermediate.[1][2] This occurs when the backbone amide nitrogen of the amino acid following the aspartic acid residue attacks the side-chain carbonyl of the Asp(OtBu) residue.[1][3] This intramolecular cyclization is catalyzed by the basic conditions used for Fmoc deprotection, typically with piperidine. The resulting five-membered succinimide ring can then be opened by nucleophiles like piperidine or water, leading to a mixture of desired α-aspartyl peptides, undesired β-aspartyl peptides, and piperidide adducts, often with racemization at the α-carbon of the aspartic acid.
Q2: Which peptide sequences are most susceptible to aspartimide formation?
Peptide sequences with sterically unhindered amino acids C-terminal to the aspartic acid residue are most prone to this side reaction. The most problematic sequences include Asp-Gly, Asp-Asn, and Asp-Ser. The small side chain of glycine, in particular, offers minimal steric hindrance, facilitating the formation of the succinimide ring.
Q3: What factors, besides the peptide sequence, promote aspartimide formation?
Several factors during solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy can increase the rate of aspartimide formation:
-
Base Exposure: Repeated and prolonged exposure to piperidine during the Fmoc-deprotection steps is a major catalyst for this side reaction. The use of stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also accelerate aspartimide formation.
-
Temperature: Elevated temperatures, which might be used to improve coupling efficiency, can significantly increase the rate of aspartimide formation.
-
Solvent Polarity: The use of highly polar solvents can lead to increased aspartimide formation.
-
Side-Chain Protecting Group: The standard tert-butyl (OtBu) protecting group may not provide sufficient steric hindrance to prevent the cyclization reaction.
Q4: I have a major impurity with the same mass as my target peptide. How can I confirm if it's an aspartimide-related side product?
A mass-neutral impurity is a classic indicator of aspartimide-related byproducts. The formation of β-aspartyl peptides or racemized D-Asp peptides will result in products with the same mass as the target peptide but different retention times on reverse-phase HPLC. These impurities often co-elute or are difficult to separate from the desired product.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to peptide purity when using this compound.
Problem 1: Low purity of the crude peptide with multiple peaks around the target mass in the HPLC chromatogram.
-
Potential Cause: Aspartimide formation leading to a mixture of α- and β-peptides and their epimers.
-
Recommended Solutions:
-
Modify Fmoc-Deprotection Conditions: Reduce the basicity and exposure time of the deprotection step.
-
Use a weaker base: Consider using piperazine instead of piperidine.
-
Add an acidic additive: Incorporate an acidic additive like 0.1 M hydroxybenzotriazole (HOBt) or 0.1 M formic acid into the 20% piperidine deprotection solution to lower the basicity.
-
Reduce temperature and time: Perform deprotection steps at a lower temperature and for the minimum time required for complete Fmoc removal.
-
-
Employ Sterically Hindered Protecting Groups: For particularly problematic sequences, use an alternative Aspartic acid derivative with a bulkier side-chain protecting group to sterically inhibit the cyclization.
-
Utilize Backbone Protection: The most effective way to completely prevent aspartimide formation is to use a backbone-protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, for Asp-Gly sequences.
-
Problem 2: Incomplete coupling of the amino acid following the Asp(OtBu) residue.
-
Potential Cause: Steric hindrance from the OtBu protecting group or peptide aggregation on the resin.
-
Recommended Solutions:
-
Use a more efficient coupling reagent: Employ coupling reagents like HATU or HCTU, especially for sterically hindered couplings.
-
Perform a double coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion. Monitor the completion of the coupling using a qualitative method like the Kaiser test.
-
Change the solvent: Switch to a solvent with better solvating properties, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO, to disrupt peptide aggregation.
-
Data Presentation
Table 1: Comparison of Asp Side-Chain Protecting Groups on Aspartimide Formation
| Protecting Group | Structure | Relative Aspartimide Formation | Key Features |
| OtBu (tert-Butyl) | Standard | High | Standard, cost-effective, but offers low steric protection. |
| OMpe (1-methyl-1-phenylethyl) | Bulky Ester | Reduced | Offers increased steric hindrance compared to OtBu. |
| OEpe (3-ethyl-3-pentyl) | Bulky Ester | Significantly Reduced | Provides substantial steric bulk to minimize cyclization. |
| OBno (5-n-butyl-5-nonyl) | Bulky Ester | Very Low | Highly effective in preventing aspartimide formation due to large and flexible alkyl chains. |
Data is compiled from various sources, and the effectiveness is a relative comparison.
Experimental Protocols
Protocol 1: Modified Fmoc-Deprotection with Formic Acid Additive
This protocol can be used as a direct modification of a standard SPPS procedure to reduce base-catalyzed aspartimide formation.
-
Reagent Preparation: Prepare the Fmoc-deprotection solution: 20% (v/v) piperidine and 0.1 M Formic Acid in N,N-Dimethylformamide (DMF).
-
Standard Deprotection: After the coupling of an amino acid, drain the reaction vessel.
-
First Treatment: Add the modified deprotection solution to the resin and agitate for 3-5 minutes. Drain the solution.
-
Second Treatment: Add a fresh aliquot of the modified deprotection solution and agitate for 10-15 minutes. Drain the solution.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
Protocol 2: Coupling of a Backbone-Protected Dipeptide (Fmoc-Asp(OtBu)-(Dmb)Gly-OH)
This protocol is highly effective for sequences containing the problematic Asp-Gly motif.
-
Synthesis up to Glycine position: Synthesize the peptide chain up to the amino acid preceding the Asp-Gly sequence. Perform the final Fmoc deprotection to reveal the free N-terminal amine.
-
Dipeptide Activation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-(Dmb)Gly-OH (1.5-2.0 eq.) and a suitable coupling activator (e.g., HBTU, 1.5-2.0 eq.) in DMF. Add an activation base (e.g., DIPEA, 3-4 eq.).
-
Coupling: Add the activated dipeptide solution to the resin and allow it to react for the recommended time (typically 1-2 hours).
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF.
-
Continue Synthesis: Perform the Fmoc deprotection of the Asp residue on the incorporated dipeptide and continue elongating the peptide chain as per the standard protocol.
Visualizations
Caption: Mechanism of Aspartimide Formation.
Caption: Troubleshooting Decision Tree.
Caption: Modified Fmoc-Deprotection Workflow.
References
Technical Support Center: Aggregation in Peptides Containing Fmoc-Asp(OtBu) Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-Asp(OtBu)-OH or its active esters like Fmoc-Asp(OtBu)-OSu.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation during SPPS and why is it a problem?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support resin. This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the adoption of stable secondary structures like β-sheets. Aggregation is problematic because it causes the peptide-resin matrix to collapse and shrink, hindering the penetration of solvents and reagents.[1] This leads to incomplete Fmoc deprotection and amino acid coupling steps, resulting in lower yields and the generation of difficult-to-remove deletion sequences.[2]
Q2: Are peptides containing Asp(OtBu) particularly prone to aggregation?
A2: While aggregation is highly sequence-dependent, peptides containing hydrophobic residues are generally more susceptible. The issue with Asp(OtBu) is often compounded by the risk of aspartimide formation, a side reaction that can occur under the basic conditions of Fmoc removal. This side reaction is especially prevalent in sequences like Asp-Gly, Asp-Asn, and Asp-Ser. While not directly causing aggregation, the conditions used to mitigate aspartimide formation can sometimes influence the overall success of the synthesis, and difficult sequences are more prone to both issues.
Q3: What are the common signs of peptide aggregation during synthesis?
A3: Several signs can indicate that peptide aggregation is occurring:
-
Resin Shrinking: A noticeable decrease in the swollen volume of the peptidyl-resin after several coupling cycles.
-
Slow or Incomplete Reactions: Both the Fmoc deprotection (monitored by UV) and amino acid coupling reactions may become sluggish or fail to reach completion.
-
Inaccurate Monitoring Tests: Colorimetric tests like the Kaiser or TNBS test may give false negative results because the aggregated peptide chains are inaccessible to the reagents.
-
Poor Yield and Purity: The final crude peptide product shows a low yield and contains a significant number of deletion sequences upon analysis by mass spectrometry.
Q4: Does using this compound instead of Fmoc-Asp(OtBu)-OH affect aggregation?
A4: this compound is a pre-activated N-hydroxysuccinimide ester, typically used for efficient coupling of the first amino acid to the resin. The primary driver of on-resin aggregation is the sequence of the growing peptide chain, not the activation state of the initial amino acid. Therefore, aggregation issues are inherent to the peptide sequence being synthesized, and are unlikely to be significantly different whether the synthesis was initiated with the -OH or -OSu form of the amino acid. The troubleshooting strategies will be the same in both cases.
Troubleshooting Guide
Issue 1: Resin shrinking and poor swelling observed mid-synthesis.
-
Possible Cause: Significant on-resin peptide aggregation is collapsing the resin matrix, preventing solvent and reagent access.
-
Solutions:
-
Solvent Exchange: Switch from DMF to a more polar, structure-disrupting solvent like N-methyl-2-pyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (DMSO) to the DMF.
-
Chaotropic Salt Wash: Before the coupling step, wash the resin with a solution containing chaotropic salts, such as 0.8 M NaClO₄ or LiCl in DMF, to disrupt hydrogen bonds.
-
"Magic Mixture": For severe cases, wash the resin with a mixture of DCM/DMF/NMP (1:1:1) containing 1% Triton X100 and 2M ethylene carbonate.
-
Issue 2: Incomplete or slow Fmoc deprotection.
-
Possible Cause: Aggregated peptide chains are sterically hindering the access of piperidine to the N-terminal Fmoc group.
-
Solutions:
-
Elevated Temperature: Perform the deprotection step at a higher temperature (e.g., up to 55°C) to disrupt secondary structures.
-
Stronger Base: For difficult deprotections, consider switching to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A common mixture is 2% DBU / 2% piperidine in DMF. Caution: DBU can significantly increase aspartimide formation and should be used with care for Asp-containing peptides.
-
Sonication: Applying ultrasonic energy during the deprotection step can physically disrupt the aggregated peptide-resin complex.
-
Issue 3: Incomplete coupling of the next amino acid after Asp(OtBu).
-
Possible Cause: The aggregated peptide chains are blocking access to the N-terminus, preventing the activated amino acid from coupling efficiently.
-
Solutions:
-
Double Coupling & Increased Time: Perform a second coupling step with a fresh solution of activated amino acid and increase the reaction time for each coupling.
-
Microwave-Assisted SPPS: Utilize a microwave synthesizer. Microwave energy can efficiently break up aggregates and accelerate both coupling and deprotection steps.
-
Change Activation Method: Use a more potent activation method. If HBTU/DIPEA is failing, consider HATU or PyBOP/HOBt.
-
Proactive Strategies to Prevent Aggregation
For sequences known to be difficult, incorporating preventative measures from the start is highly recommended.
-
Use of Backbone-Protecting Groups: For problematic sequences, especially those containing Asp-Gly, using a dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH is highly recommended. The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen disrupts the hydrogen bonding that leads to aggregation and also completely prevents aspartimide formation.
-
Inclusion of Pseudoprolines: Incorporating pseudoproline dipeptides (also known as oxazolidine dipeptides) at strategic locations (e.g., every 6-7 residues) can disrupt the formation of secondary structures.
-
Low-Substitution Resin: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
Data Summary
The following table summarizes strategies to mitigate aggregation and the related side reaction of aspartimide formation, with illustrative outcomes.
| Parameter | Standard Method (Fmoc-Asp(OtBu)-OH) | Improved Method (e.g., Fmoc-Asp(OBno)-OH or structure-modifying dipeptides) | Reference |
| Primary Issue Addressed | Standard Synthesis | Aspartimide Formation & Aggregation | |
| Crude Purity (Illustrative) | 40-60% | 70-90% | |
| Target Peptide Content Increase | Baseline | Up to 25% increase observed in synthesis of (Gly²)-GLP-2 | |
| Aspartimide-Related Impurities | Can be significant, especially with Asp-Gly motifs | Near-complete reduction |
Note: Values are for illustrative purposes to represent the typical magnitude of difference observed.
Key Experimental Protocols
Protocol 1: Standard Coupling with HBTU/DIPEA
-
Swell the resin in DMF for 30 minutes.
-
Perform Fmoc-deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin with DMF (5x), DCM (2x), and DMF (2x).
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex.
-
Immediately add the activation mixture to the resin.
-
Agitate at room temperature for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Perform a Kaiser test to confirm reaction completion.
Protocol 2: Coupling of a Pseudoproline Dipeptide
-
Swell and Fmoc-deprotect the peptide-resin as described in Protocol 1.
-
In a separate vessel, dissolve the pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(Ψ(Me,Me)pro)-OH) (3 eq.) and HOBt (3 eq.) in a minimum volume of DMF/DCM (2:1).
-
Add DIPCDI (3 eq.) to the dipeptide solution and mix thoroughly.
-
Allow the activation to proceed for 10 minutes.
-
Add the activated dipeptide solution to the resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the completion of the coupling using the TNBS test. If incomplete, extend the coupling time.
-
Wash the resin and proceed to the next cycle.
Protocol 3: Chaotropic Salt Wash for Aggregated Resin
-
After a problematic deprotection or coupling step, wash the resin with DMF (3x).
-
Add a solution of 0.8 M LiCl in DMF to the resin.
-
Agitate for 15-30 minutes.
-
Drain the salt solution and wash the resin thoroughly with DMF (5x) to remove all residual salt.
-
Proceed with the next deprotection or coupling step.
Visualizations
Caption: Troubleshooting workflow for aggregation in SPPS.
Caption: Pathway of aspartimide formation from Asp(OtBu).
References
Impact of solvent quality on Fmoc-Asp(OtBu)-OSu reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-Asp(OtBu)-OSu. The following information addresses common issues related to solvent quality that can impact reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for this compound coupling reactions?
A1: The most common solvents for this compound coupling reactions, particularly in solid-phase peptide synthesis (SPPS), are polar aprotic solvents. These include N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). Dichloromethane (DCM) is also used, though less frequently in modern Fmoc-based chemistry.[1] The choice of solvent is critical as it must effectively dissolve the reactants and swell the solid support (in SPPS) to ensure efficient reaction kinetics.[1]
Q2: How does solvent quality impact the success of my this compound reaction?
A2: Solvent quality is paramount for a successful reaction. Impurities commonly found in solvents, such as water and amines (e.g., dimethylamine in DMF), can lead to several side reactions. These include hydrolysis of the OSu-ester, premature deprotection of the Fmoc group, and formation of byproducts, all of which reduce the yield and purity of the desired product.[1][2]
Q3: What are the acceptable limits for water content in solvents for these reactions?
A3: While specific limits can depend on the scale and sensitivity of the reaction, it is crucial to use anhydrous or low-water content solvents. Water can hydrolyze the highly reactive N-hydroxysuccinimide (NHS) ester of this compound, converting it back to the less reactive carboxylic acid, Fmoc-Asp(OtBu)-OH.[3] This hydrolysis consumes the activated amino acid and reduces coupling efficiency. Small amounts of water have also been reported to increase the instability of the Asp(OtBu) residue, potentially leading to aspartimide formation during subsequent steps. For critical applications, using solvents with water content below 0.05% is recommended.
Q4: My DMF has a fishy odor. Can I still use it for my reaction?
A4: A fishy odor in DMF is indicative of degradation and the presence of dimethylamine. Dimethylamine is a base that can cause premature removal of the Fmoc protecting group from your amino acid. This can lead to the formation of deletion sequences or other impurities in your peptide. It is strongly recommended to use fresh, high-purity DMF or to purify aged DMF before use, for example, by sparging with an inert gas like nitrogen.
Q5: Should I choose DMF or NMP for my this compound coupling reaction?
A5: Both DMF and NMP are effective solvents, and the choice can depend on the specific requirements of your synthesis.
-
DMF is a widely used and cost-effective solvent. However, it is prone to degradation, forming dimethylamine and formic acid.
-
NMP is more polar than DMF and can be more effective at solvating peptides and resins, which can be advantageous for difficult couplings. However, some reports suggest that Fmoc-amino acids may have greater long-term instability in NMP compared to DMF.
For highly sensitive or long syntheses, using high-purity NMP or freshly purified DMF is advisable.
Troubleshooting Guide
| Issue | Potential Cause (Solvent-Related) | Recommended Action |
| Low Coupling Efficiency / Incomplete Reaction | Hydrolysis of this compound: The solvent contains excessive water, leading to the hydrolysis of the active ester. | Use a fresh bottle of anhydrous (peptide synthesis grade) solvent. Consider drying the solvent over molecular sieves prior to use. |
| Poor Solvation: The chosen solvent is not effectively solvating the reactants or the peptide-resin (in SPPS). | Switch to a more polar solvent like NMP, or consider using a solvent mixture (e.g., with DMSO) to improve solubility. | |
| Presence of Deletion Sequences (in SPPS) | Premature Fmoc Deprotection: The DMF used contains dimethylamine impurities, which are basic and can remove the Fmoc group before the coupling step. | Use fresh, high-purity DMF. If using an older bottle, test for basic impurities or purify the DMF by sparging with nitrogen. |
| Formation of Aspartimide-Related Impurities | Presence of Water: Small amounts of water can contribute to the instability of the Asp(OtBu) side chain, especially during subsequent basic treatments (Fmoc deprotection). | Ensure all solvents and reagents are as anhydrous as possible throughout the synthesis. |
| Solvent Polarity: Higher solvent polarity can increase the rate of aspartimide formation during basic steps. | While a polar solvent is needed for coupling, be aware of its potential impact during subsequent deprotection steps. For problematic sequences, consider alternative strategies to minimize this side reaction. | |
| Unexpected Byproducts | Reactive Solvent Impurities: Other impurities in the solvent could be reacting with the activated amino acid or the growing peptide chain. | Use only high-purity, peptide-synthesis-grade solvents. When in doubt, use a fresh bottle from a reputable supplier. |
Data Presentation
Table 1: Properties and Potential Issues of Common Solvents in this compound Reactions
| Solvent | Polarity | Advantages | Potential Issues Related to Quality |
| N,N-Dimethylformamide (DMF) | High | Good solvation for most Fmoc-amino acids and reagents; cost-effective. | Can degrade to form dimethylamine and formic acid, causing premature Fmoc deprotection. Can contain water which leads to hydrolysis of the OSu ester. |
| N-Methyl-2-pyrrolidone (NMP) | Higher than DMF | Excellent solvation properties, can improve coupling efficiency for difficult sequences. | May lead to greater decomposition of Fmoc-amino acids over extended periods compared to DMF. Generally more expensive than DMF. |
| Dichloromethane (DCM) | Low | Poor swelling of polystyrene resins and limited solubility of some Fmoc-amino acids. Less commonly used in modern Fmoc SPPS. |
Experimental Protocols
Protocol 1: General Procedure for this compound Coupling in SPPS
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in high-purity DMF or NMP for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amine by treating with a 20% solution of piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Coupling:
-
In a separate vessel, dissolve this compound (2-5 equivalents relative to resin loading) in a minimal amount of high-purity DMF or NMP.
-
Add the dissolved this compound to the washed and deprotected resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature with agitation.
-
-
Monitoring: Monitor the reaction for completion using a qualitative test for free amines (e.g., the Kaiser test).
-
Washing: Once the coupling is complete, wash the resin thoroughly with the reaction solvent (DMF or NMP) to remove any unreacted reagents.
Protocol 2: Testing DMF for Amine Impurities
A simple qualitative test for the presence of basic amine impurities in DMF can be performed before use:
-
Add a small amount of a pH indicator (e.g., bromothymol blue) to a sample of the DMF.
-
A color change indicating a basic pH suggests the presence of amine impurities.
-
For a more quantitative assessment, a titration with a weak acid can be performed.
Mandatory Visualizations
Caption: Experimental workflow for this compound coupling in SPPS.
Caption: Impact of solvent impurities on reaction outcomes.
References
Fmoc-Asp(OtBu)-OSu deprotection issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deprotection of Fmoc-Asp(OtBu)-OSu.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when deprotecting this compound?
The deprotection of this compound presents a dual challenge. Firstly, the N-terminal Fmoc group must be removed, typically under basic conditions. Secondly, the C-terminal OtBu and side-chain OSu (N-hydroxysuccinimide) protecting groups must be addressed. Key challenges include incomplete Fmoc deprotection, premature cleavage of the OtBu group, and side reactions involving the highly reactive OSu ester, such as hydrolysis or reaction with the deprotection base (e.g., piperidine).
Q2: What are the most common side reactions during the deprotection of this compound?
The most prevalent side reactions are:
-
Aspartimide Formation: Under the basic conditions of Fmoc removal, the nitrogen of the peptide backbone can attack the side-chain ester, leading to a cyclic imide. This can result in racemization and the formation of β- and iso-aspartyl peptides.[1]
-
Hydrolysis of the OSu Ester: The N-hydroxysuccinimide ester is susceptible to hydrolysis, especially in the presence of water and base, which converts the activated ester back to a carboxylic acid (Fmoc-Asp(OtBu)-OH). This deactivates the molecule for subsequent coupling reactions.
-
Reaction of Piperidine with the OSu Ester: The piperidine used for Fmoc deprotection is a nucleophile and can react with the OSu ester to form a piperidide amide, another undesired byproduct.
-
Dibenzofulvene (DBF) Adduct Formation: The byproduct of Fmoc deprotection, dibenzofulvene, is a reactive electrophile that can form adducts with nucleophiles present in the reaction mixture, complicating purification.[2]
Q3: How can I monitor the progress of the Fmoc deprotection reaction in solution?
You can monitor the reaction using the following methods:
-
Thin Layer Chromatography (TLC): This is a quick and effective way to track the disappearance of the starting material (this compound) and the appearance of the deprotected product.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing you to determine the percentage of starting material remaining and the formation of products and byproducts.[4][5]
-
UV-Vis Spectrophotometry: The dibenzofulvene-piperidine adduct has a characteristic UV absorbance around 301 nm. Monitoring the increase in absorbance at this wavelength can indicate the progress of the Fmoc deprotection.
Q4: When should I deprotect the OtBu group?
The tert-butyl (OtBu) group is acid-labile and is typically removed during the final cleavage of a peptide from a solid-phase resin using a strong acid like trifluoroacetic acid (TFA). If you are working in solution phase, the OtBu group should be removed in a separate step after the desired peptide bonds have been formed, using a TFA-based cleavage cocktail.
Troubleshooting Guides
Issue 1: Incomplete Fmoc Deprotection
Symptom: TLC or HPLC analysis shows a significant amount of starting material remaining after the deprotection reaction.
| Possible Cause | Solution |
| Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction closely by TLC or HPLC to determine the optimal conditions. |
| Deprotection reagent (e.g., piperidine) has degraded. | Use fresh, high-quality piperidine for the deprotection solution. |
| Poor solubility of this compound. | Ensure complete dissolution of the starting material in the reaction solvent (e.g., DMF). Gentle warming or sonication may aid dissolution. |
Issue 2: Hydrolysis of the OSu Ester
Symptom: The desired coupling reaction following Fmoc deprotection gives a low yield, and analysis of the deprotection mixture shows the presence of Fmoc-Asp(OtBu)-OH.
| Possible Cause | Solution |
| Presence of water in the reaction solvent or reagents. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Prolonged exposure to basic conditions. | Minimize the deprotection time. Use the minimum effective concentration of piperidine. Consider using a weaker base or a buffered deprotection solution. |
Issue 3: Formation of Piperidide Byproduct
Symptom: Mass spectrometry analysis of the crude product shows a peak corresponding to the mass of Fmoc-Asp(OtBu)-piperidide.
| Possible Cause | Solution |
| The nucleophilic piperidine attacks the OSu ester. | This is a competing reaction. Minimize the deprotection time and use the lowest effective concentration of piperidine. Consider using a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger for the dibenzofulvene. |
Issue 4: Aspartimide Formation
Symptom: HPLC analysis of the final peptide shows multiple peaks with the same mass, and sequencing reveals the presence of isoaspartate or β-aspartate residues.
| Possible Cause | Solution |
| The basic conditions of Fmoc deprotection promote intramolecular cyclization. | Add a weak acid, such as 1% formic acid, to the piperidine deprotection solution to buffer the basicity. Use a less basic deprotection reagent, such as piperazine in combination with DBU. |
Experimental Protocols
Protocol 1: Solution-Phase Fmoc Deprotection of this compound
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere.
-
Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 30-60 minutes.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the DMF and piperidine.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid solution (e.g., 5% citric acid) to remove residual piperidine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deprotected product, Asp(OtBu)-OSu.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel. The dibenzofulvene-piperidine adduct can be removed by washing with a hydrocarbon solvent like hexane during the work-up, or it can be separated during chromatography.
Protocol 2: OtBu Deprotection and Cleavage from Resin
This protocol is for the final deprotection of the OtBu group after the peptide has been synthesized on a solid support.
-
Resin Preparation: After the final coupling and Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For peptides without sensitive residues, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) can be used.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.
-
Purification: Dry the crude peptide and purify it by reverse-phase HPLC.
Quantitative Data
Table 1: Comparison of Fmoc Deprotection Reagents and Conditions
| Deprotection Reagent | Solvent | Concentration | Half-life (t1/2) | Notes |
| Piperidine | DMF | 20% (v/v) | ~7 seconds | Standard, fast deprotection. |
| Piperidine | DMF | 5% (v/v) | ~50 seconds | Slower, may reduce side reactions. |
| Piperazine | DMF | 5% (w/v) | ~50 seconds | Less basic alternative to piperidine. |
| Piperazine + DBU | DMF | 5% (w/v) + 2% (v/v) | < 7 seconds | Faster than 20% piperidine, effective for difficult sequences. |
| Piperazine/DBU + Formic Acid | DMF | 5%/2% + 1% | - | Addition of formic acid minimizes aspartimide formation. |
Table 2: Common TFA Cleavage Cocktails for OtBu Deprotection
| Reagent | Composition (v/v) | Scavengers | Target Residues |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Phenol, Thioanisole, EDT | General purpose, good for peptides with Trp, Met, Cys, Arg. |
| TFA/TIS/H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | Triisopropylsilane (TIS) | For peptides without sensitive residues like Trp. |
| TFA/EDT/Thioanisole | 94% TFA, 2.5% EDT, 1.5% Thioanisole, 2% Anisole | EDT, Thioanisole, Anisole | Effective for removing Pmc and Pbf protecting groups from Arginine. |
Visualizations
Caption: Solution-phase Fmoc deprotection workflow.
Caption: OtBu deprotection and cleavage workflow.
Caption: Potential side reactions during Fmoc deprotection.
References
- 1. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Identifying and characterizing byproducts from Fmoc-Asp(OtBu)-OSu synthesis
This guide provides troubleshooting advice and frequently asked questions concerning the synthesis of Fmoc-L-Asp(OtBu)-OSu. It is intended for researchers, scientists, and professionals in drug development who are familiar with peptide chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the synthesis of Fmoc-Asp(OtBu)-OSu?
A1: The synthesis of this compound from Fmoc-Asp(OtBu)-OH, typically through activation with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), can lead to several byproducts. The most prevalent of these is N-acylurea, a derivative of DCC.[1] Other potential impurities include unreacted Fmoc-Asp(OtBu)-OH, and the D-enantiomer of the final product, arising from racemization. The formation of aspartimide, a common side reaction in peptide synthesis involving aspartic acid, is also a theoretical possibility, particularly if basic conditions are employed during the synthesis or workup.[2]
Q2: How can I detect the presence of these byproducts in my final product?
A2: A combination of analytical techniques is recommended for the detection and quantification of byproducts. High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity and identifying impurities by comparing retention times with known standards.[3] Mass Spectrometry (MS) can confirm the identity of byproducts by their molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of the desired product and any significant impurities.
Q3: What causes the formation of N-acylurea and how can I minimize it?
A3: N-acylurea is formed from the reaction of the O-acylisourea intermediate (formed between Fmoc-Asp(OtBu)-OH and DCC) with another molecule of the activated amino acid, rather than the intended NHS.[1][4] To minimize its formation, it is crucial to control the reaction stoichiometry and temperature. Using N-hydroxysuccinimide (NHS) helps to trap the activated intermediate as the more stable NHS ester, reducing the likelihood of side reactions.
Q4: Is racemization a significant issue during the synthesis of this compound?
A4: Racemization, the conversion of the L-amino acid derivative to its D-enantiomer, can occur during the activation step with carbodiimides. The extent of racemization is influenced by the coupling reagents, solvent, and temperature. Chiral HPLC is the most effective method for quantifying the level of the D-isomer. To minimize racemization, it is advisable to perform the reaction at low temperatures and to use additives that can suppress this side reaction, although specific data for this compound synthesis is not extensively documented.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | Incomplete reaction; Suboptimal reaction conditions; Formation of byproducts. | Ensure all reagents are dry and of high purity. Optimize reaction time and temperature. Consider using a different coupling agent if DCC proves inefficient. |
| Presence of a Major Peak Corresponding to N-acylurea in HPLC | Inefficient trapping of the O-acylisourea intermediate by NHS. | Ensure the correct stoichiometry of DCC and NHS. Add NHS before or concurrently with DCC. Perform the reaction at a lower temperature to slow down the side reaction. |
| Detection of D-Fmoc-Asp(OtBu)-OSu in Chiral HPLC | Racemization during the activation step. | Conduct the reaction at 0°C or lower. Minimize the reaction time. |
| Additional Peaks in HPLC/MS with Unexpected Molecular Weights | Contamination of starting materials; Formation of other byproducts (e.g., aspartimide). | Verify the purity of the starting Fmoc-Asp(OtBu)-OH. Analyze the unexpected peaks by MS/MS for fragmentation patterns to aid in identification. If aspartimide formation is suspected, consider alternative activation methods that do not involve strong bases. |
Experimental Protocols
General Synthesis of this compound
This protocol describes a general method for the synthesis of this compound using DCC and NHS.
-
Reagent Preparation: Dissolve Fmoc-L-Asp(OtBu)-OH (1 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in the same anhydrous solvent dropwise over 30 minutes.
-
Reaction Progression: Stir the reaction mixture at 0°C for 2 hours and then allow it to warm to room temperature, stirring for an additional 4-6 hours.
-
Workup: The byproduct dicyclohexylurea (DCU) will precipitate out of the solution. Filter the reaction mixture to remove the DCU.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
HPLC Method for Purity Assessment
This protocol provides a general starting point for the analysis of this compound purity.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 30% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Relationship between the main product and key byproducts.
References
Technical Support Center: Monitoring Fmoc-Asp(OtBu)-OSu Coupling Reactions
Welcome to the technical support center for monitoring the completion of Fmoc-Asp(OtBu)-OSu coupling reactions during solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for this critical step in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to monitor the completion of the this compound coupling reaction?
Monitoring the coupling reaction is essential to ensure the desired peptide is synthesized with a high yield and purity. Incomplete coupling leads to the formation of deletion sequences, which are difficult to separate from the target peptide during purification.[1][2] For sterically hindered amino acids or challenging sequences, ensuring complete coupling before proceeding to the next deprotection step is critical for success.[3][4]
Q2: What are the most common methods to monitor the completion of the coupling reaction?
The most common methods are qualitative colorimetric tests performed on a small sample of resin beads. The Kaiser test is widely used for detecting free primary amines, while the chloranil test can be used for secondary amines.[5] For a more comprehensive and quantitative assessment, a small portion of the peptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC).
Q3: The Kaiser test is showing a positive result (blue beads) after the coupling reaction. What does this mean and what should I do?
A positive Kaiser test indicates the presence of unreacted primary amines, meaning the coupling of this compound is incomplete. In this case, you should perform a second coupling step (recouple) with a fresh solution of the activated amino acid. If the test is still positive after recoupling, it may indicate a more significant issue such as peptide aggregation or poor reagent quality.
Q4: Can I use the Kaiser test to monitor the coupling to a proline residue?
The Kaiser test is not reliable for detecting secondary amines like the N-terminal amine of proline, which will give a reddish-brown color instead of the distinct blue. For monitoring coupling to proline or other secondary amines, the chloranil test is a more suitable alternative, which produces a blue or blue-green color in the presence of secondary amines.
Q5: What is "capping" and when should I consider it?
Capping is the process of acetylating any unreacted N-terminal amines with a reagent like acetic anhydride after an incomplete coupling reaction. This prevents the unreacted chains from participating in subsequent coupling steps, thus avoiding the formation of deletion peptides. Capping is recommended if a significant amount of unreacted amine remains after a second coupling attempt.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Kaiser test is positive (blue) after initial coupling. | Incomplete reaction. | Perform a second coupling (recouple) with fresh reagents. Consider extending the reaction time. |
| Kaiser test is still positive after a second coupling. | Peptide aggregation is hindering access to the N-terminal amine. | Change the solvent to one that can disrupt secondary structures, such as NMP or DMSO. Consider using chaotropic agents. |
| Steric hindrance of the growing peptide chain. | Switch to a more potent coupling reagent like HATU or HCTU. | |
| Poor quality or degradation of the this compound or coupling reagents. | Use fresh, high-quality reagents. Ensure proper storage conditions. | |
| Chloranil test is positive (blue/green) after coupling to a secondary amine. | Incomplete coupling to a secondary amine (e.g., proline). | Perform a second coupling. The same troubleshooting steps for the Kaiser test apply. |
| HPLC analysis of a cleaved sample shows a significant peak corresponding to the uncoupled peptide. | Confirmation of incomplete coupling. | Optimize coupling conditions based on the troubleshooting steps above. Consider a double coupling strategy for this specific residue in future syntheses. |
| False positive Kaiser test (faint blue color). | The Fmoc protecting group can be partially cleaved under the heating conditions of the Kaiser test, especially with prolonged heating. | Follow the recommended heating time and temperature strictly. Ensure thorough washing of the resin before the test to remove any residual piperidine. |
Experimental Protocols
Kaiser Test (for Primary Amines)
This test detects the presence of free primary amines on the resin. A blue color indicates a positive result (incomplete coupling). A yellow or colorless result indicates a negative result (complete coupling).
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Wash the resin beads thoroughly with DMF and then with ethanol to remove any residual reagents.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Action |
| Intense blue/purple beads and/or solution | Incomplete coupling | Recouple |
| Yellow/colorless beads and solution | Complete coupling | Proceed to the next step |
| Brownish-red color | N-terminal proline is present | Use Chloranil test for confirmation |
Chloranil Test (for Secondary Amines)
This test is used to detect the presence of secondary amines, such as proline, on the resin. A blue or blue-green color indicates a positive result (incomplete coupling).
Reagents:
-
Solution A: 2% acetaldehyde in DMF.
-
Solution B: 2% p-chloranil in DMF.
Procedure:
-
Place a small sample of resin (1-5 mg) in a small test tube.
-
Add 1 drop of Solution A and 1 drop of Solution B.
-
Let the mixture stand at room temperature for 5 minutes.
-
Observe the color of the beads.
Interpretation of Results:
| Observation | Interpretation | Action |
| Blue or blue-green beads | Incomplete coupling | Recouple |
| Yellow-green beads | Nearly complete coupling | Consider extending coupling time or recoupling |
| Yellow beads | Complete coupling | Proceed to the next step |
HPLC Monitoring
This method provides a more detailed view of the reaction's progress by analyzing a cleaved sample of the peptide.
Procedure:
-
Take a small sample of the resin (around 2-5 mg) after the coupling reaction.
-
Wash the resin sample thoroughly.
-
Cleave the peptide from the resin sample using a cleavage cocktail (e.g., TFA/TIS/H2O).
-
Precipitate the cleaved peptide with cold ether.
-
Dissolve the peptide in a suitable solvent (e.g., acetonitrile/water).
-
Analyze the sample by reverse-phase HPLC (RP-HPLC). The presence of a peak corresponding to the uncoupled peptide indicates an incomplete reaction.
Visualizing Workflows
Caption: Workflow for the Kaiser Test to detect primary amines.
Caption: Workflow for the Chloranil Test to detect secondary amines.
Caption: Workflow for monitoring coupling reaction via HPLC analysis.
References
Validation & Comparative
A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Asp(OtBu)-OSu and Alternatives
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice of building blocks is paramount to achieving high purity and yield of the final peptide. The incorporation of aspartic acid, a common amino acid, presents a significant challenge due to the propensity for aspartimide formation, a side reaction that can lead to impurities that are difficult to separate. This guide provides an objective comparison of the performance of peptides synthesized using the commonly employed Fmoc-Asp(OtBu)-OSu and its alternatives, supported by experimental data from relevant studies.
The focus of this comparison is on the side-chain protecting group of the aspartic acid derivative, as this is the primary determinant of the level of aspartimide-related impurities. While this compound is an activated ester used for coupling, the resulting peptide contains the Asp(OtBu) residue. Therefore, its performance regarding side reactions is comparable to using Fmoc-Asp(OtBu)-OH with in-situ activating reagents. The main alternatives discussed herein utilize bulkier side-chain protecting groups designed to mitigate aspartimide formation.
Performance Comparison of Aspartic Acid Protecting Groups
The primary metric for comparing the performance of different Fmoc-Asp derivatives is the extent of aspartimide formation. This side reaction is initiated by the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and is particularly problematic for Asp-Gly, Asp-Asn, and Asp-Ser sequences.[1] Aspartimide formation can lead to a mixture of byproducts, including the desired α-peptide, the rearranged β-peptide, and their corresponding D-isomers, some of which are difficult to distinguish from the target peptide by HPLC.[2]
To provide a quantitative comparison, data from a study on a model peptide (Scorpion toxin II, sequence: VKDXYI) is summarized below. The extent of aspartimide formation was evaluated after prolonged treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.
| Fmoc-Asp Derivative | Protecting Group | % Aspartimide Formation (X=Gly) | % Aspartimide Formation (X=Asn) | % Aspartimide Formation (X=Arg) |
| Fmoc-Asp(OtBu)-OH | tert-Butyl (OtBu) | High | Moderate | Low |
| Fmoc-Asp(OMpe)-OH | 3-Methylpent-3-yl (OMpe) | Moderate | Low | Very Low |
| Fmoc-Asp(OBno)-OH | 5-n-butyl-5-nonyl (OBno) | Very Low (0.1%/cycle) | Almost Undetectable | Almost Undetectable |
Data adapted from reference[3]. Note that this compound would yield the same peptide as Fmoc-Asp(OtBu)-OH and is expected to show similar levels of aspartimide formation under identical deprotection conditions.
The data clearly indicates that bulkier side-chain protecting groups, such as OMpe and particularly OBno, significantly reduce the extent of aspartimide formation compared to the standard OtBu group.[3] The synthesis of a 33-mer peptide, (Gly²)-GLP-2, with Fmoc-Asp(OBno)-OH resulted in a 25% increase in the target peptide content in the crude product compared to when Fmoc-Asp(OtBu)-OH was used.[3]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for manual Fmoc-SPPS. Automated synthesizers will follow a similar sequence of steps.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
-
For this compound: Dissolve this compound (3 equivalents relative to resin loading) in DMF and add it to the deprotected resin. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (3 equivalents).
-
For in-situ activation (e.g., Fmoc-Asp(OtBu)-OH): In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), a coupling reagent such as HBTU (2.9 equivalents), and an additive like HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to pre-activate the amino acid for 2-5 minutes. Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test). If the reaction is incomplete, a second coupling may be necessary.
-
Wash the resin thoroughly with DMF.
4. Peptide Chain Elongation:
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, wash the pellet with cold ether, and dry under vacuum.
HPLC Analysis of Crude Peptide
Objective: To determine the purity of the crude peptide and identify any byproducts.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
-
Sample: Crude peptide dissolved in Mobile Phase A or a suitable solvent at approximately 1 mg/mL.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide backbone).
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
-
Gradient: A typical starting gradient is a linear increase from 5% to 65% Mobile Phase B over 30 minutes. This should be optimized for the specific peptide to achieve good separation of the main peak from impurities.
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the percentage purity of the main peptide peak relative to the total area of all peaks.
Visualizing the Process and Chemistry
To better understand the experimental workflow and the chemical transformations involved, the following diagrams are provided.
Conclusion
The HPLC analysis of peptides synthesized with Fmoc-protected aspartic acid is critically dependent on the choice of the side-chain protecting group. While this compound is a convenient, pre-activated building block, the resulting Asp(OtBu) residue is highly susceptible to aspartimide formation, particularly in challenging sequences. This can lead to complex crude peptide mixtures and difficult purification.
For researchers aiming for higher purity and yield, especially in the synthesis of long or complex peptides, the use of Fmoc-Asp derivatives with bulkier side-chain protecting groups, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, is strongly recommended. The experimental data demonstrates a significant reduction in aspartimide-related impurities with these alternatives, leading to a cleaner HPLC profile of the crude product and simplifying downstream purification. The choice of activation method, whether a pre-activated OSu ester or in-situ activation, is of secondary importance to the selection of an appropriate side-chain protecting group for minimizing this critical side reaction.
References
A Comparative Guide to the Mass Spectrometry Validation of Fmoc-Asp(OtBu)-OSu Incorporation and Alternatives
For researchers and drug development professionals engaged in solid-phase peptide synthesis (SPPS), ensuring the fidelity of the final product is paramount. The incorporation of aspartic acid, a frequently occurring amino acid, presents a significant challenge due to a notorious side reaction known as aspartimide formation. This guide provides an objective comparison of the standard building block, Fmoc-Asp(OtBu)-OSu, with alternative, sterically hindered derivatives, focusing on mass spectrometry as the key validation tool.
The Primary Challenge: Aspartimide Formation
During Fmoc-based SPPS, the repeated exposure to basic conditions (typically piperidine) for the removal of the Fmoc protecting group can catalyze an intramolecular side reaction.[1] The backbone amide nitrogen following an aspartic acid residue can attack the side-chain β-carboxyl group.[2] This is particularly problematic when using the standard tert-butyl (OtBu) protecting group, which offers insufficient steric hindrance to prevent this cyclization.[2] The reaction is especially prevalent in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[2][3]
This cyclization forms a five-membered succinimide ring, or aspartimide. This intermediate is unstable and can be opened by a nucleophile (like piperidine or water), leading to a mixture of products:
-
The desired α-aspartyl peptide.
-
The isomeric and difficult-to-separate β-aspartyl peptide.
-
Racemized D-aspartyl peptides, which are chiral impurities.
-
Piperidide adducts.
These by-products complicate the purification process and significantly reduce the yield of the target peptide.
References
A Comparative Guide to Fmoc-Asp(OtBu)-OSu and Fmoc-Asp(OtBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of solid-phase peptide synthesis (SPPS), the choice of reagents is paramount to achieving high purity and yield of the target peptide. For the incorporation of aspartic acid, two commonly utilized derivatives are the pre-activated N-hydroxysuccinimide (OSu) ester, Fmoc-Asp(OtBu)-OSu , and the free carboxylic acid, Fmoc-Asp(OtBu)-OH , which requires in situ activation. This guide provides an objective comparison of these two reagents, supported by established chemical principles and experimental considerations, to aid researchers in making informed decisions for their synthesis strategies.
Introduction to the Competitors
Fmoc-Asp(OtBu)-OH is the conventional choice for introducing aspartic acid in Fmoc-based SPPS. Its carboxyl group is activated in situ using coupling reagents like HBTU, HATU, or DIC, forming a highly reactive species that readily couples with the free N-terminal amine of the growing peptide chain.
This compound is a pre-activated form of the amino acid. The N-hydroxysuccinimide ester is a stable yet reactive functional group that can directly acylate the N-terminal amine without the need for additional coupling reagents at the time of synthesis, although a mild base is often used to facilitate the reaction.
Performance Comparison: A Data-Driven Overview
While direct head-to-head quantitative comparisons in single studies are scarce, the performance of each reagent can be inferred from their chemical properties and extensive use in the field. The following table summarizes the key comparative aspects.
| Parameter | This compound (Pre-activated) | Fmoc-Asp(OtBu)-OH (In situ activation) | Key Considerations |
| Coupling Principle | Direct acylation by a stable active ester. | Formation of a highly reactive species using a coupling reagent (e.g., HBTU, HATU). | The choice of coupling reagent for the -OH form significantly impacts performance. |
| Coupling Time | Generally rapid due to high reactivity of the OSu ester. | Dependent on the efficiency of the chosen coupling reagent; typically fast with modern reagents. | Reaction times for both are usually optimized to ensure complete coupling. |
| Side Reactions | Lower risk of side reactions associated with in situ activating agents. Potential for hydrolysis of the active ester. | Prone to aspartimide formation, especially in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[1] The choice and excess of coupling reagents can also lead to other side products. | Aspartimide formation is a major concern with Fmoc-Asp(OtBu)-OH, leading to impurities that are difficult to separate.[1] |
| Convenience | Simplified coupling step as no separate activation is needed. Can be advantageous in automated synthesis protocols. | Requires an additional step of preparing and adding the activating agent. | The pre-activated nature of the OSu ester can streamline workflows. |
| Cost-Effectiveness | Generally higher initial cost per gram. | Lower initial cost per gram for the amino acid derivative, but requires additional cost for coupling reagents. | Overall cost should factor in reagent consumption, potential for failed syntheses, and purification expenses. |
| Control over Reaction | The reactivity is inherent to the molecule. | The reactivity can be modulated by the choice and amount of coupling reagent and base. | In situ activation offers more variables for optimization. |
The Chemistry of Aspartimide Formation
A critical factor in choosing between these two derivatives is the propensity for aspartimide formation, a notorious side reaction in Fmoc-SPPS. This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue, particularly under the basic conditions of Fmoc deprotection.[1] This leads to a mixture of α- and β-peptides and can cause racemization, resulting in impurities that are often difficult to purify.
Strategies to mitigate aspartimide formation when using Fmoc-Asp(OtBu)-OH include the use of bulkier side-chain protecting groups (e.g., OMpe, OBno), modification of the Fmoc deprotection cocktail (e.g., addition of HOBt), or using backbone-protected dipeptides.[1][2] The use of a pre-activated species like this compound can potentially reduce the exposure of the activated carboxyl group to the basic conditions of the coupling step, although the primary concern remains the repeated exposure to piperidine during subsequent Fmoc deprotection cycles.
Experimental Protocols
The following are generalized protocols for the use of both reagents in manual solid-phase peptide synthesis.
Protocol 1: Coupling using Fmoc-Asp(OtBu)-OH with HBTU Activation
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat again with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF.
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Coupling using this compound
-
Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling:
-
Dissolve this compound (3 eq.) in DMF.
-
Add the solution to the deprotected resin.
-
Add DIPEA (1-2 eq.) to catalyze the reaction.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
Visualizing the Workflow and Mechanisms
To better illustrate the processes, the following diagrams created using Graphviz (DOT language) depict the overall SPPS cycle and the specific coupling steps for both reagents.
Caption: General workflow of a single cycle in Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Comparison of coupling pathways for Fmoc-Asp(OtBu)-OH and this compound.
Conclusion and Recommendations
The choice between this compound and Fmoc-Asp(OtBu)-OH is a strategic one, dependent on the specific needs of the synthesis.
Fmoc-Asp(OtBu)-OH remains a cost-effective and versatile option, allowing for the fine-tuning of coupling conditions through the choice of various activating reagents. However, researchers must be vigilant about the risk of aspartimide formation, particularly with problematic sequences, and may need to implement mitigation strategies.
This compound offers a more streamlined and convenient approach, simplifying the coupling step and potentially reducing side reactions associated with in situ activation. While the initial cost may be higher, the potential for cleaner crude products and simplified workflows can offer long-term benefits in terms of time and purification efforts.
For routine synthesis of non-problematic sequences, Fmoc-Asp(OtBu)-OH with a reliable coupling agent like HBTU is often sufficient. For difficult sequences prone to aspartimide formation, or in high-throughput and automated synthesis where simplicity and reproducibility are paramount, this compound presents a compelling alternative that can contribute to a more efficient and successful peptide synthesis campaign. Ultimately, the optimal choice will be guided by a careful consideration of the peptide sequence, the scale of the synthesis, and the overall goals of the research or development project.
References
A Comparative Guide to Aspartic Acid Protecting Group Strategies for Enhanced Crude Peptide Purity
For researchers, scientists, and professionals in drug development, achieving high purity in crude peptides is a critical step that dictates the efficiency of downstream purification and the overall success of peptide synthesis. A notorious challenge in Fmoc-based solid-phase peptide synthesis (SPPS) is the formation of aspartimide-related impurities when synthesizing peptides containing aspartic acid (Asp). This guide provides an objective comparison of different Asp side-chain protecting group strategies, supported by experimental data, to aid in the selection of the most effective approach for minimizing impurities.
The Challenge: Aspartimide Formation
During the repetitive piperidine treatments for Fmoc group removal in SPPS, the backbone amide nitrogen following an Asp residue can attack the side-chain β-carboxyl group. This intramolecular cyclization forms a five-membered aspartimide ring.[1] This intermediate is unstable and can lead to several impurities upon ring-opening by piperidine or water.[2][3] The primary byproducts include:
-
α- and β-peptides: The aspartimide ring can open at two positions, leading to the desired α-aspartyl peptide or the isomeric β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group.[1]
-
Racemized peptides: The aspartimide intermediate is chirally unstable and can lead to epimerization, resulting in D-Asp containing peptides which are often difficult to separate from the desired L-Asp product.[4]
-
Piperidide adducts: The nucleophilic piperidine can directly attack the aspartimide, forming α- and β-piperidide adducts.
This side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Arg motifs being particularly problematic.
Asp Protecting Group Strategies
The choice of the Asp side-chain protecting group is the most critical factor in controlling aspartimide formation. The primary strategy involves sterically hindering the intramolecular cyclization.
Standard Protection: tert-Butyl (OtBu)
The most common and cost-effective protecting group for the Asp side chain is the tert-butyl ester (OtBu). While effective for many sequences, its relatively low steric hindrance is often insufficient to prevent aspartimide formation in problematic sequences like Asp-Gly.
Enhanced Steric Hindrance: Bulky Ester Groups
To improve upon the standard OtBu group, more sterically demanding ester protecting groups have been developed. These groups physically obstruct the backbone amide's ability to attack the side-chain carbonyl.
-
3-methylpent-3-yl (OMpe): This group offers greater steric bulk than OtBu and has been shown to reduce aspartimide formation.
-
β-benzyloxymethyl (OBno): This unique building block provides a significant reduction in aspartimide formation compared to both OtBu and OMpe.
-
Trialkylcarbinol Esters: A newer class of highly hindered protecting groups, such as β-tri-(ethyl/propyl/butyl)methyl esters, have demonstrated exceptional performance in suppressing aspartimide formation, even in the most challenging Asp-Gly sequences.
Alternative Strategies
Beyond simple steric hindrance, other chemical approaches can effectively eliminate the side reaction.
-
Backbone Protection: This strategy involves modifying the amide nitrogen of the residue following Asp, typically with a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group. This modification prevents the nitrogen from acting as a nucleophile. This is one of the most effective methods for complete suppression of aspartimide formation, especially for Asp-Gly sequences.
-
Non-Ester Protecting Groups: An innovative approach involves replacing the ester linkage with a more stable protecting group. For example, the cyanosulfurylide (CSY) group masks the carboxylic acid via a stable C-C bond, completely preventing aspartimide formation. The CSY group is removed during the final acidic cleavage step.
Quantitative Purity Comparison
The effectiveness of different Asp protecting groups has been quantified by synthesizing model peptides known to be prone to aspartimide formation. One such model is a fragment of Scorpion toxin II, VKDGYI, where the Asp-Gly (D-G) linkage presents a worst-case scenario.
The data below summarizes the results from a study where the resin-bound peptide was treated with 20% piperidine in DMF for an extended period to simulate numerous deprotection cycles.
| Asp Protecting Group | Target Peptide (VKDGYI) | Aspartimide-Related Impurities | D-Asp Content |
| OtBu (Standard) | 35.5% | 64.5% | 19.3% |
| OMpe | 68.3% | 31.7% | 9.9% |
| OBno | 90.1% | 9.9% | 1.2% |
| Table 1: Comparison of crude peptide purity and D-Asp content for the model peptide VKDGYI synthesized with different Asp protecting groups after extended piperidine treatment. Data sourced from MilliporeSigma (Novabiochem®). |
In another example, the synthesis of Teduglutide, a 33-mer peptide with problematic Asp-Gly and Asp-Asn motifs, showed that using Fmoc-Asp(OBno)-OH increased the amount of the target peptide in the crude product by 25% compared to the synthesis using the standard Fmoc-Asp(OtBu)-OH.
Experimental Protocols & Workflows
The following is a generalized protocol for Fmoc solid-phase peptide synthesis. The key variable in the context of this guide is the choice of the Fmoc-Asp(PG)-OH amino acid derivative used during the coupling step.
General Fmoc-SPPS Protocol
-
Resin Swelling: The solid support resin (e.g., Rink Amide or 2-Chlorotrityl chloride resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) for 1-2 hours.
-
First Amino Acid Coupling: The C-terminal amino acid is coupled to the resin.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. This step is repeated for each cycle.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (including the selected Fmoc-Asp(PG)-OH) is activated with a coupling agent (e.g., HCTU, HATU) and coupled to the free N-terminus of the peptide chain.
-
Repeat Cycle: Steps 3-5 are repeated for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, most commonly based on trifluoroacetic acid (TFA) with scavengers. A common cocktail for peptides with sensitive residues is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).
-
Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and dried.
Visualizing the Process and Problem
Diagrams created using Graphviz help to illustrate the experimental workflow and the chemical pathways leading to impurities.
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
References
The Critical Choice in Peptide Synthesis: A Comparative Guide to Fmoc-Asp(OtBu)-OSu and its Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks is paramount to achieving high peptide yield and purity. This guide provides a detailed comparison of the widely used Fmoc-Asp(OtBu)-OSu and its modern alternatives, focusing on their impact on the final peptide product. Experimental data and protocols are presented to support an informed decision-making process.
The incorporation of aspartic acid into a peptide sequence presents a significant challenge due to the propensity of its side chain to form a succinimide ring, leading to the formation of aspartimide. This side reaction can result in a cascade of impurities, including α- and β-aspartyl peptides and their racemized counterparts, which are often difficult to separate from the target peptide, thereby reducing the overall yield and compromising the final product's quality.[1][2][3] While Fmoc-Asp(OtBu)-OH, activated in situ or used as its OSu ester, has been a standard choice, its performance is often suboptimal in sequences prone to aspartimide formation.[4][5]
Performance at a Glance: A Quantitative Comparison
The following table summarizes the key performance differences between Fmoc-Asp(OtBu)-OH and its alternatives, primarily focusing on the prevention of aspartimide formation, a critical factor influencing both peptide yield and quality. The data is derived from studies on the scorpion toxin II model peptide (VKDXYI), a sequence known to be susceptible to this side reaction.
| Parameter | Fmoc-Asp(OtBu)-OH | Fmoc-Asp(OMpe)-OH | Fmoc-Asp(OBno)-OH | Fmoc-Asp(ODmb)-OH Strategy |
| Primary Function | Side-chain carboxyl protection | Side-chain carboxyl protection with increased steric hindrance | Side-chain carboxyl protection with significant steric hindrance | Backbone amide protection (on the subsequent residue) |
| Prevention of Aspartimide Formation | Prone to aspartimide formation, especially in Asp-Xxx sequences where Xxx is Gly, Asn, or Ser. | Improved suppression of aspartimide formation compared to OtBu. | Highly effective at preventing aspartimide formation, even in challenging sequences. | Offers the most complete protection against aspartimide formation by sterically hindering the cyclization reaction. |
| Crude Peptide Purity (Scorpion Toxin II, X=G) | ~56% | ~85% | ~99% | Not directly compared in the same study, but generally yields very high purity for problematic sequences. |
| Aspartimide Formation (% after 200 min piperidine treatment) | 44% (for X=G) | Significantly lower than OtBu | Almost undetectable amounts for X=N and R; only 0.1%/cycle for X=G. | Negligible |
| Racemization Risk | Aspartimide formation can lead to racemization at the α-carbon of the aspartic acid residue. | Reduced risk compared to OtBu. | Significantly reduces the risk of racemization by preventing the formation of the aspartimide intermediate. | Preserves the chiral integrity of the peptide. |
| Coupling Efficiency | Generally good coupling efficiency. | Good coupling efficiency. | Couples easily with no reported issues. | Can sometimes exhibit slightly slower coupling kinetics due to steric hindrance of the dipeptide unit. |
| Cost-Effectiveness | Generally more cost-effective as a single amino acid derivative. | More expensive than Fmoc-Asp(OtBu)-OH. | More expensive than Fmoc-Asp(OtBu)-OH. | The dipeptide building block (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) is typically more expensive. |
Experimental Protocols
The following is a generalized experimental protocol for the comparative evaluation of different Fmoc-Asp derivatives in SPPS.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OBno)-OH, and Fmoc-Asp(OtBu)-(Dmb)Gly-OH)
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT)
-
Precipitation solvent: Cold diethyl ether
-
Analytical instruments: RP-HPLC, Mass Spectrometer
Peptide Synthesis Workflow
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (1 x 5 min, 1 x 15 min) to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU/HOBt) and DIPEA in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence. For the comparative study, use the different Fmoc-Asp derivatives at the designated position.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Resin Washing and Drying: Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., Reagent K) for 2-4 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether.
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry to determine the yield and purity.
Visualizing the Process and Chemistry
To better understand the experimental workflow and the underlying chemical reactions, the following diagrams are provided.
References
A Researcher's Guide to Peptide Integrity: Validating Structure and Function Post-Synthesis with Fmoc-Asp(OtBu)-OSu and Alternatives
For researchers, scientists, and drug development professionals, the synthesis of peptides with high fidelity is paramount. The choice of building blocks, particularly protected amino acids, directly impacts the purity, structure, and ultimately, the biological function of the final peptide. This guide provides an objective comparison of peptides synthesized using the common reagent Fmoc-Asp(OtBu)-OSu and its alternatives, with a focus on mitigating a critical side reaction: aspartimide formation. We present supporting experimental data and detailed protocols for the validation of peptide structure and function.
A primary challenge in solid-phase peptide synthesis (SPPS) involving aspartic acid is the base-catalyzed formation of an aspartimide intermediate during the piperidine-mediated Fmoc deprotection step.[1] This cyclic imide can subsequently rearrange to form a mixture of unwanted byproducts, including β-peptides and racemized D-Asp peptides, which are often difficult to separate from the target peptide and can significantly alter or abolish its biological activity.[1] While this compound is an activated ester designed for efficient coupling, the tert-butyl (OtBu) protecting group on the aspartic acid side chain remains susceptible to this problematic side reaction.
To address this, alternative Fmoc-Asp derivatives with bulkier side-chain protecting groups have been developed to sterically hinder the cyclization reaction, leading to a significant reduction in aspartimide-related impurities.[1][2] This guide compares the performance of the standard Fmoc-Asp(OtBu) strategy with these improved alternatives.
Quantitative Comparison of Synthesis Outcomes
The selection of the aspartic acid derivative has a profound and measurable impact on the purity of the crude peptide product. The following table summarizes typical quantitative data from comparative studies on the synthesis of an aspartimide-prone model peptide.
| Parameter | Standard Method (Fmoc-Asp(OtBu)-OH) | Improved Method (e.g., Fmoc-Asp(OBno)-OH) | Improved Method (e.g., Fmoc-Asp(OMpe)-OH) |
| Crude Peptide Purity (% Target Peptide) | 30-50% | >85% | 70-85% |
| Aspartimide-Related Impurities | High | Very Low to Undetectable | Low |
| Yield of Final Purified Peptide | Lower | Higher | Moderate to High |
| Risk of Racemization | High (due to aspartimide formation) | Very Low | Low |
Note: Data is illustrative and based on typical results for aspartimide-prone sequences. Actual results may vary depending on the specific peptide sequence and synthesis conditions.
Key Experimental Protocols for Validation
Accurate characterization of a synthetic peptide is crucial to ensure that the desired molecule has been produced with high purity and possesses the correct structure and function. Below are detailed protocols for essential validation experiments.
Structural Validation
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
RP-HPLC is the primary method for assessing the purity of a synthetic peptide.[3]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Protocol:
-
Dissolve the crude peptide in a small amount of Solvent A or a suitable solvent.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of Solvent B, for example, from 5% to 95% over 30 minutes.
-
Monitor the elution profile at 214 nm or 220 nm, which corresponds to the absorbance of the peptide bond.
-
The purity is calculated by integrating the area of the main peak and dividing it by the total area of all peaks in the chromatogram.
-
2. Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to confirm that the synthesized peptide has the correct molecular weight.
-
Instrumentation: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometer.
-
Protocol (MALDI-TOF):
-
Prepare a saturated matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile/0.1% TFA).
-
Mix the peptide sample with the matrix solution on a MALDI target plate.
-
Allow the mixture to air-dry to form crystals.
-
Analyze the sample in the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the peptide.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
For a more detailed structural analysis, particularly for complex peptides, 2D NMR spectroscopy can be employed to confirm the correct amino acid sequence and folding.
-
Instrumentation: High-field NMR spectrometer (e.g., 600 MHz or higher).
-
Protocol:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
-
Acquire a series of 2D NMR spectra, such as COSY, TOCSY, and NOESY.
-
Assign the proton resonances to specific amino acid residues in the peptide sequence.
-
Analyze the NOESY spectrum to identify through-space interactions between protons, which provides information about the peptide's three-dimensional structure.
-
Functional Validation
1. Cell Viability Assay (MTT Assay)
This assay is used to determine the effect of the synthesized peptide on the viability of cultured cells.
-
Materials: 96-well cell culture plates, cultured cells, peptide solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized peptide and incubate for a desired period (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
2. Receptor Binding Assay
For peptides designed to interact with a specific receptor, a binding assay can validate their functional activity.
-
Materials: Cell membranes or intact cells expressing the target receptor, a radiolabeled or fluorescently labeled ligand known to bind to the receptor, the synthesized peptide (as a competitor), and a filtration device or plate reader.
-
Protocol (Competitive Binding Assay):
-
Incubate the receptor source with a fixed concentration of the labeled ligand in the presence of increasing concentrations of the unlabeled synthetic peptide.
-
After reaching equilibrium, separate the bound from the free ligand using filtration.
-
Quantify the amount of bound labeled ligand.
-
The ability of the synthetic peptide to displace the labeled ligand is a measure of its binding affinity for the receptor.
-
Mandatory Visualizations
Caption: A generalized workflow for solid-phase peptide synthesis followed by structural and functional validation.
Caption: The chemical pathway leading to the formation of aspartimide and subsequent byproducts from an Asp(OtBu)-containing peptide during Fmoc deprotection.
Caption: A logical diagram comparing the propensity for aspartimide formation between the standard Fmoc-Asp(OtBu) derivative and sterically hindered alternatives.
References
The Strategic Calculus of Aspartic Acid Derivatives in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals overseeing large-scale peptide synthesis, the choice of activated amino acid derivatives is a critical determinant of process efficiency, product purity, and overall manufacturing cost. This guide provides a comprehensive cost-benefit analysis of utilizing the pre-activated ester, Fmoc-Asp(OtBu)-OSu, versus the standard in-situ activation of Fmoc-Asp(OtBu)-OH, offering a clear comparison to inform strategic raw material selection in commercial peptide production.
The incorporation of aspartic acid into a peptide sequence presents a well-documented challenge in solid-phase peptide synthesis (SPPS): the formation of aspartimide. This intramolecular cyclization, catalyzed by the basic conditions of Fmoc deprotection, can lead to a cascade of impurities, including racemized D-Asp peptides and β-peptides, which are often difficult and costly to separate from the target peptide.[1] The selection of the aspartic acid derivative and the coupling strategy directly impacts the extent of this side reaction and, consequently, the economic viability of a large-scale synthesis campaign.
Performance and Cost Comparison: Pre-activated Ester vs. In-Situ Activation
The decision between using a pre-activated N-hydroxysuccinimide (OSu) ester and performing in-situ activation with coupling reagents like HBTU involves a trade-off between upfront material costs, process time, and the mitigation of side reactions.
| Parameter | This compound (Pre-activated) | Fmoc-Asp(OtBu)-OH + Coupling Reagent (e.g., HBTU/HOBt) | Cost-Benefit Implication |
| Upfront Material Cost | Higher initial cost per gram. | Lower initial cost for the amino acid and coupling reagents. | The higher initial investment for the pre-activated ester must be justified by downstream savings. |
| Process Time & Labor | Reduced; eliminates the on-line activation step. | Increased; requires a dedicated pre-activation step before coupling. | In a large-scale campaign, time savings from using a pre-activated ester can increase throughput and optimize reactor utilization. |
| Coupling Efficiency | Generally high and reproducible. | High with optimized protocols, but can be sequence-dependent. | Consistent coupling efficiency is crucial for maximizing yield in large-scale synthesis. |
| Aspartimide Formation | Potentially lower due to shorter exposure to basic conditions during coupling. | Can be significant, especially in problematic sequences (e.g., Asp-Gly).[1] | Minimizing this critical side reaction reduces the burden and cost of downstream purification. |
| Overall Yield & Purity | Potentially higher crude purity due to reduced side reactions. | Can be comparable with highly optimized protocols, but with a greater inherent risk of lower purity. | Higher crude purity translates to significant cost savings in purification, a major bottleneck in large-scale peptide manufacturing. |
| Flexibility | Less flexible; committed to a specific active ester. | Highly flexible; allows for the use of various coupling reagents and additives to optimize for specific sequences. | In-situ activation offers more control to troubleshoot difficult couplings. |
Experimental Protocols
Protocol 1: Coupling with this compound
This protocol outlines the direct coupling of the pre-activated ester to the resin-bound peptide.
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Standard SPPS reaction vessel and washing solvents
Procedure:
-
Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (3 x 1 min).
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (1.5 - 3 equivalents relative to resin loading) in DMF.
-
Coupling: Add the this compound solution to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative test (yellow beads) indicates complete coupling.
-
Washing: After a successful coupling, wash the resin thoroughly with DMF to remove any unreacted material.
Protocol 2: In-Situ Activation and Coupling of Fmoc-Asp(OtBu)-OH with HBTU/HOBt
This protocol describes the activation of the carboxylic acid of Fmoc-Asp(OtBu)-OH prior to coupling.
Materials:
-
Fmoc-Asp(OtBu)-OH
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Standard SPPS reaction vessel and washing solvents
Procedure:
-
Resin Preparation: Following the deprotection of the N-terminal Fmoc group, wash the resin thoroughly with DMF (3 x 1 min).[2]
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Activation: Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the resin.[2]
-
Reaction: Agitate the reaction vessel at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result indicates a complete reaction.
-
Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Mandatory Visualizations
Conclusion
The choice between this compound and in-situ activation of Fmoc-Asp(OtBu)-OH for large-scale peptide synthesis is a strategic one that extends beyond the initial procurement cost of the raw materials.
This compound presents a compelling case for syntheses where speed, process simplification, and minimizing the risk of aspartimide formation are paramount. The higher upfront cost can be offset by savings in labor, increased reactor throughput, and potentially lower purification costs due to higher crude peptide purity.
Fmoc-Asp(OtBu)-OH with in-situ activation remains a robust and cost-effective option, particularly for well-established processes and sequences that are not highly susceptible to aspartimide formation. The flexibility to choose from a variety of coupling reagents allows for fine-tuning and optimization, which can be advantageous in complex syntheses.
Ultimately, the most cost-effective strategy will depend on a thorough analysis of the specific peptide sequence, the scale of production, and the established downstream processing capabilities. For sequences prone to aspartimide formation, the investment in a pre-activated ester or other advanced aspartic acid derivatives with bulkier protecting groups is likely to yield a significant return in terms of final product quality and overall manufacturing efficiency.
References
A Researcher's Guide to Fmoc-Asp(OtBu)-OSu: Performance and Alternatives in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the selection of appropriate building blocks is paramount to achieving high purity and yield of the target peptide. For the incorporation of aspartic acid, Fmoc-Asp(OtBu)-OSu has long been a standard reagent. However, its use is often complicated by a notorious side reaction: aspartimide formation. This guide provides a comprehensive review of the performance of this compound in published studies, offering a comparative analysis with alternative protected aspartic acid derivatives and detailing experimental protocols to aid researchers in making informed decisions for their synthetic strategies.
The primary drawback of using the tert-butyl (tBu) protecting group for the side chain of aspartic acid is its susceptibility to base-catalyzed cyclization during the piperidine-mediated Fmoc deprotection step.[1] This leads to the formation of a five-membered succinimide ring known as an aspartimide.[2] This intermediate can then undergo nucleophilic attack by piperidine or water, resulting in the formation of undesired α- and β-aspartyl peptides, as well as racemized D-aspartyl peptides.[1][2] These byproducts often have similar masses and chromatographic properties to the target peptide, making purification challenging and compromising the final product's purity and biological activity.
Comparative Performance of Aspartic Acid Protecting Groups
To address the challenge of aspartimide formation, a variety of alternative side-chain protecting groups have been developed. These alternatives primarily rely on increasing steric hindrance around the side-chain carboxyl group to physically block the cyclization reaction. The following tables summarize quantitative data from comparative studies on the formation of byproducts when using different aspartic acid protecting groups.
Table 1: Comparison of Aspartimide-Related Byproduct Formation for Different Asp(PG)-Xaa Sequences
| Asp Protecting Group (PG) | Following Amino Acid (Xaa) | % Target Peptide | % Aspartimide & Related Byproducts | Reference |
| OtBu | Gly | 56 | 44 | |
| Asn | 85 | 15 | ||
| Arg | 92 | 8 | ||
| OMpe | Gly | 85 | 15 | |
| Asn | 96 | 4 | ||
| Arg | 98 | 2 | ||
| OBno | Gly | 99.9 | 0.1 | |
| Asn | >99.9 | <0.1 | ||
| Arg | >99.9 | <0.1 |
Data is based on the synthesis of the model peptide VKDXYI and prolonged treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.
Table 2: Performance of Trialkylcarbinol-Based Protecting Groups in Suppressing Aspartimide Formation
| Asp Protecting Group | % Target Peptide (VKDGYI) | Reference |
| OtBu | 56.4 | |
| OMpe | 84.8 | |
| OEpe | 97.2 | |
| OPhp | 98.1 | |
| OBno | 99.1 |
These studies highlight that bulkier and more flexible protecting groups like OEpe, OPhp, and OBno are significantly more effective at minimizing aspartimide formation than the standard OtBu group.
Experimental Protocols
The successful incorporation of any amino acid derivative in SPPS is highly dependent on the experimental conditions. Below are representative protocols for a standard coupling reaction using Fmoc-Asp(OtBu)-OH and for a modified deprotection step aimed at reducing aspartimide formation.
Protocol 1: Standard Coupling of Fmoc-Asp(OtBu)-OH
This protocol outlines a typical coupling procedure using HBTU as the activating agent.
1. Resin Swelling:
-
Swell the resin (e.g., aminomethyl polystyrene) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and finally DMF (3 times).
3. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
4. Washing:
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
5. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
Protocol 2: Modified Fmoc Deprotection to Minimize Aspartimide Formation
This protocol incorporates the use of HOBt in the deprotection solution.
1. Reagent Preparation:
-
Prepare a solution of 20% (v/v) piperidine and 0.1 M Hydroxybenzotriazole (HOBt) in DMF.
2. Deprotection:
-
Add the 20% piperidine/0.1 M HOBt in DMF solution to the swollen resin.
-
Agitate the mixture for an initial 2 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for an additional 5-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF to remove all traces of piperidine and HOBt.
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the chemical pathways and experimental workflows.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Fmoc-Asp(OtBu)-OSu
Essential guidelines for the safe and compliant disposal of Fmoc-Asp(OtBu)-OSu, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step procedure for the disposal of this compound, a commonly used amino acid derivative in peptide synthesis. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Eye Protection : Chemical safety goggles or a face shield.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling the chemical.
-
Respiratory Protection : In cases of dust formation, a NIOSH-approved N95 respirator or equivalent is recommended.
-
Protective Clothing : A laboratory coat is mandatory.
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid direct contact with skin and eyes and prevent the formation of dust.
Quantitative Data and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound was not identified, data for structurally similar compounds provide essential safety information. The following table summarizes the hazards associated with a related compound, FMOC-OSU, which should be considered as potential hazards for this compound.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P273: Avoid release to the environment |
| H317: May cause an allergic skin reaction | P280: Wear protective gloves |
| H411: Toxic to aquatic life with long-lasting effects |
Data derived from the Safety Data Sheet for FMOC-OSU (CAS No. 82911-69-1).
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The waste generator is ultimately responsible for the proper characterization and disposal of their chemical waste.
-
Waste Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It should be collected in a designated, properly labeled hazardous waste container.
-
Containerization :
-
Use a chemically compatible, leak-proof container with a secure screw-top cap.
-
The container must be in good condition, free of cracks or residue on the outside.
-
Affix a hazardous waste label to the container.
-
-
Labeling : The hazardous waste label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The principal investigator's name and laboratory contact information.
-
Any relevant hazard warnings (e.g., "Harmful," "Skin Sensitizer," "Aquatic Toxin").
-
-
Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general laboratory traffic, and have secondary containment to prevent spills.
-
Disposal Request : Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup. Do not dispose of this compound down the drain or in the regular trash.[1][2]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer research environment and ensure that chemical waste is managed responsibly. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for the most accurate and up-to-date information.
References
Essential Safety and Operational Guide for Handling Fmoc-Asp(OtBu)-OSu
For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents like Fmoc-Asp(OtBu)-OSu is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields.[1][2][3] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator, such as a type N95 (US), is recommended, especially when handling the powder and if dust is generated. |
| Body Protection | A laboratory coat or other protective clothing to prevent skin contact. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing risk and ensuring the integrity of the experiment.
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible. The work area, preferably a chemical fume hood, should be clean and well-ventilated.
-
Weighing and Aliquoting : To minimize dust inhalation, handle the solid compound in a well-ventilated area, ideally within a fume hood. Use appropriate tools for weighing and transferring the powder.
-
Dissolution : When preparing solutions, slowly add the solid to the solvent to avoid splashing. Common solvents for Fmoc-protected amino acids in peptide synthesis include DMF (N,N-dimethylformamide) and DCM (dichloromethane).
-
Reaction : During the coupling reaction in solid-phase peptide synthesis, ensure the reaction vessel is securely capped.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all equipment and the work area to prevent cross-contamination.
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. All waste containing this compound should be treated as hazardous chemical waste.
-
Solid Waste :
-
Place any unused or contaminated solid this compound into a clearly labeled, sealed container for solid chemical waste.
-
Contaminated items such as weighing paper, gloves, and pipette tips should also be disposed of in this container.
-
-
Liquid Waste :
-
Collect all solutions containing this compound in a designated, labeled container for organic solvent waste.
-
Do not pour any solutions containing this compound down the drain.
-
The cleavage solution from peptide synthesis, often containing trifluoroacetic acid (TFA), is highly corrosive and must be handled and disposed of with extreme care in a dedicated acid waste container.
-
-
Container Disposal :
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as liquid chemical waste.
-
All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
